N-(2-chlorobenzyl)-N-ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNTOVGKJAROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405937 | |
| Record name | N-(2-chlorobenzyl)-N-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-61-2 | |
| Record name | N-(2-chlorobenzyl)-N-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-chlorophenyl)methyl](ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(2-chlorobenzyl)-N-ethylamine" basic properties
An In-depth Technical Guide to N-(2-chlorobenzyl)-N-ethylamine: Properties, Synthesis, and Analytical Characterization
Executive Summary
This compound is a secondary amine featuring a substituted benzyl group. While not extensively characterized in publicly accessible literature, its structure is of significant interest to researchers in medicinal chemistry and drug development. It serves as a key structural motif and potential intermediate in the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of its fundamental properties, outlines a robust synthetic protocol, details expected analytical and spectroscopic characteristics, and discusses necessary safety precautions. The information is curated for an audience of researchers, scientists, and professionals in drug development, emphasizing the practical application of this compound as a chemical building block.
Introduction and Research Context
This compound, with CAS Number 62924-61-2, belongs to the class of N-benzylethylamines. The incorporation of a chlorine atom at the ortho-position of the benzyl ring significantly influences the molecule's steric and electronic properties. This substitution pattern is a key feature in several important pharmaceutical agents. For instance, the N-(2-chlorobenzyl) moiety is a critical component of the antiplatelet drugs Ticlopidine and Clopidogrel. In these drugs, the 2-chlorobenzyl group is attached to a tetrahydrothienopyridine core. The presence of this group is essential for their antithrombotic activity.[1][2]
Given this context, this compound is a valuable intermediate. It allows for the introduction of the N-ethyl-N-(2-chlorobenzyl) fragment into more complex molecular scaffolds. Its study provides a foundation for the synthesis of novel analogues and derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Basic Properties
The core physicochemical properties of this compound are summarized below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 62924-61-2 | [3] |
| Molecular Formula | C₉H₁₂ClN | [3] |
| Molecular Weight | 169.65 g/mol | [3][4] |
| Predicted Boiling Point | ~226.7 °C at 760 mmHg | [3] |
| Predicted Melting Point | 32.55 °C | [3] |
| Appearance | Colorless to light yellow liquid (predicted) | [5] |
| InChI Key | InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | [3] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via direct alkylation of ethylamine with 2-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile. An alternative and often higher-yielding approach is reductive amination, which involves the reaction of ethylamine with 2-chlorobenzaldehyde to form a Schiff base, followed by in-situ reduction.
Proposed Synthetic Protocol: Direct N-Alkylation
This protocol is adapted from general procedures for the synthesis of related secondary amines, such as the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.[6]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylamine (1.2 equivalents) dissolved in a suitable solvent such as toluene or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
Step 2: Reagent Addition
-
Slowly add 2-chlorobenzyl chloride (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, to the stirred ethylamine solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.
Step 3: Reaction and Monitoring
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-chlorobenzyl chloride) is consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (e.g., KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining salts and excess ethylamine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Definitive analytical data requires experimental measurement. However, based on the molecular structure, the expected spectroscopic features can be reliably predicted. These predictions are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and 2-chlorobenzyl protons.
-
Ethyl Group: A triplet integrating to 3 protons (CH₃) around δ 1.1-1.3 ppm and a quartet integrating to 2 protons (CH₂) around δ 2.6-2.8 ppm.
-
Benzyl CH₂: A singlet integrating to 2 protons around δ 3.7-3.9 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) integrating to 4 protons. The ortho-chloro substitution will influence the chemical shifts, causing deshielding of adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum should display 9 unique signals.
-
Ethyl Group: Two signals around δ 12-15 ppm (CH₃) and δ 45-50 ppm (CH₂).
-
Benzyl CH₂: A signal around δ 55-60 ppm.
-
Aromatic Carbons: Six distinct signals in the δ 125-140 ppm range. The carbon bearing the chlorine atom (C-Cl) would appear around δ 132-135 ppm, and the quaternary carbon to which the benzyl group is attached would be in a similar region.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information on the functional groups present.[7]
-
C-H stretch (sp³): 2850-3000 cm⁻¹ (medium to strong) from the ethyl and benzyl methylene groups.
-
C-H stretch (sp²): 3000-3100 cm⁻¹ (weak to medium) from the aromatic ring.
-
C=C stretch (aromatic): 1450-1600 cm⁻¹ (medium, multiple bands).
-
C-N stretch: 1020-1250 cm⁻¹ (medium).
-
C-Cl stretch: 650-800 cm⁻¹ (strong).
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z = 171 with approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation: The primary fragmentation pathway is expected to be benzylic cleavage, resulting in a prominent peak at m/z = 125 (the 2-chlorobenzyl cation, [C₇H₆Cl]⁺). Another significant fragment would correspond to the loss of an ethyl group, leading to a peak at m/z = 140.
Proposed Analytical Workflow
For purity assessment and quantification, a validated chromatographic method is essential. Both GC-MS and LC-MS/MS are suitable techniques.[8][9]
Caption: A typical analytical workflow for purity and quantification.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Identification: The compound is associated with the following GHS hazard statements:[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]
Conclusion
This compound is a valuable, albeit under-characterized, chemical intermediate. Its structural relationship to key pharmaceutical agents makes it a compound of high interest for synthetic and medicinal chemists. This guide provides a foundational framework for its safe synthesis, handling, and characterization. The proposed protocols and predicted analytical data offer a robust starting point for researchers aiming to utilize this building block in the development of novel chemical entities. Further experimental validation of its physicochemical and toxicological properties is warranted to expand its application in scientific research.
References
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TDS. 456882 N-(2-Chlorobenzyl)-2-(2-thienyl)ethylamine Hydrochloride CAS: 60612-23-9. Available from: [Link]
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PrepChem.com. Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Available from: [Link]
- Sciencelab.com Inc. Material Safety Data Sheet.
- Google Patents. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
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AMI-CON. SAFETY DATA SHEET. Available from: [Link]
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PrepChem.com. Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Available from: [Link]
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SpectraBase. N-Ethyl-bis-(2-chlorobenzyl)amine. Available from: [Link]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available from: [Link]
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PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]
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Veeprho. N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide. Available from: [Link]
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SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]
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"N-(2-chlorobenzyl)-N-ethylamine" molecular weight and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-chlorobenzyl)-N-ethylamine is a secondary amine of interest within synthetic and medicinal chemistry. Its structure, featuring a substituted benzyl group, makes it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental chemical properties, a proposed synthetic pathway, and an exploration of its potential applications based on the activities of structurally related compounds. While specific experimental and biological data for this compound are not extensively documented in publicly available literature, this paper serves as a foundational resource for researchers investigating this and similar chemical entities.
Core Chemical Identity
The fundamental identifiers for this compound are crucial for accurate sourcing, registration, and experimental design.
| Property | Value | Source |
| IUPAC Name | N-(2-chlorobenzyl)ethanamine | N/A |
| CAS Number | 62924-61-2 | |
| Molecular Formula | C₉H₁₂ClN | N/A |
| Molecular Weight | 169.65 g/mol | N/A |
| Canonical SMILES | CCNCC1=CC=CC=C1Cl | N/A |
Physicochemical Properties (Predicted)
While experimentally determined data are sparse, computational predictions provide valuable insights into the physical characteristics of this compound.
| Property | Predicted Value |
| Boiling Point | ~226.7 °C at 760 mmHg |
| Melting Point | ~32.55 °C |
Note: These values are based on computational models and should be confirmed through empirical testing.
Proposed Synthesis Pathway: Reductive Amination
A common and efficient method for the synthesis of secondary amines such as this compound is reductive amination. This two-step, one-pot process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding amine.
The proposed synthesis for this compound would involve the reaction of 2-chlorobenzaldehyde with ethylamine to form the intermediate N-(2-chlorobenzylidene)ethanamine. This imine is then reduced in situ to the final product.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure for reductive amination and should be optimized for the specific synthesis of this compound.
Materials:
-
2-chlorobenzaldehyde
-
Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Glacial acetic acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde and dissolve it in the chosen anhydrous solvent.
-
Amine Addition: Add ethylamine solution to the flask. If using ethylamine hydrochloride, a base such as triethylamine may be required to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add the reducing agent in portions. Caution: Some reducing agents may react vigorously with protic solvents.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed to completion, monitoring by TLC or GC-MS. Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation under reduced pressure.
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the imine over the aldehyde, reducing the likelihood of side reactions. Sodium borohydride is a more cost-effective but also more reactive alternative.
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants and the nature of the reducing agent. Protic solvents like methanol can be used with sodium borohydride, while aprotic solvents like dichloromethane are often used with sodium triacetoxyborohydride.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions, which is why a catalytic amount of acetic acid is sometimes added. However, the stability of the reducing agent must also be considered, as some are sensitive to acidic pH.
Caption: Proposed workflow for the synthesis of this compound via reductive amination.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not well-documented, its structural motifs are present in a variety of biologically active compounds. The 2-chlorobenzyl group is a feature in several approved drugs and investigational compounds. For instance, related structures have been investigated for their potential as antithrombotic agents and have been identified as impurities in active pharmaceutical ingredients like Ticlopidine.[1]
Furthermore, derivatives of chlorobenzylamines have been explored for a range of therapeutic applications, including:
-
Anticancer Agents: Novel quinolone derivatives incorporating a chlorobenzyl moiety have demonstrated cytotoxic potential against human breast tumor cell lines.[2]
-
Antimicrobial and Antiprotozoal Activity: Hydrazone derivatives containing a 2-chlorobenzylidene group have shown promising activity against Entamoeba histolytica.[3]
-
Antibacterial Agents: Azetidinone and other heterocyclic structures synthesized from chlorobenzyl-containing precursors have been screened for antibacterial activity.[4][5]
These examples suggest that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. Its secondary amine functionality provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules in drug discovery programs.
Safety and Handling
Based on supplier safety data, this compound is classified as a hazardous substance.
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P354+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) before handling this compound and should use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided its core chemical identifiers, predicted physicochemical properties, and a detailed, logical framework for its synthesis via reductive amination. While direct experimental and biological data remain to be broadly published, the analysis of structurally related compounds indicates promising avenues for future research, particularly in the development of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.
References
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PrepChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]
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-
LabNovo. (n.d.). CAS 62924-61-2 MFCD00045174-N-(2-Chloroethyl)-benzylamine. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). N-Ethyl-bis-(2-chlorobenzyl)amine. Retrieved from [Link]
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SpectraBase. (n.d.). N-(2-Chlorobenzyl)-N-methylamine, N-acetyl-. Retrieved from [Link]
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Manufacturing Process. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
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AccelaChem. (n.d.). 64730-34-3,4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline. Retrieved from [Link]
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Mohammadhosseini, N., et al. (2016). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. PubMed Central. Retrieved from [Link]
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Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. Retrieved from [Link]
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Kumar, D., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Retrieved from [Link]
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Hu, W. J. (2024). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. Retrieved from [Link]
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Bucha, M., et al. (2018). A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2015). Synthesis of multi ring-fused imidazo [1,2- a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. PubMed. Retrieved from [Link]
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"N-(2-chlorobenzyl)-N-ethylamine" synthesis pathways and precursors
An In-depth Technical Guide to the Synthesis of N-(2-chlorobenzyl)-N-ethylamine
Introduction
This compound is a secondary amine that serves as a valuable building block and intermediate in organic synthesis. Its structure, featuring a substituted benzyl group and an ethylamino moiety, makes it a precursor for more complex molecules, particularly within the scope of medicinal chemistry and materials science. The strategic placement of the chlorine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, enhancing its synthetic utility.
This guide provides a comprehensive overview of the primary synthetic pathways for preparing this compound. As a senior application scientist, the focus will be on the underlying chemical principles, the rationale behind procedural choices, and detailed, reproducible protocols for two core methodologies: Reductive Amination and Nucleophilic Substitution (Direct N-Alkylation).
Pathway 1: Reductive Amination
Reductive amination is a highly efficient and widely employed method for synthesizing amines.[1] This process converts a carbonyl group into an amine through an intermediate imine in a single reaction vessel.[1][2] It is favored for its operational simplicity, high yields, and the generation of fewer by-products compared to direct alkylation.
Principle and Mechanism
The reaction proceeds in two distinct, sequential steps within the same pot:
-
Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-ethyl-1-(2-chlorophenyl)methanimine (an imine or Schiff base). This equilibrium is often driven forward by removing water or, more commonly, by the immediate consumption of the imine in the next step. A mild acid catalyst can be used to accelerate this stage.[3]
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to not significantly reduce the starting aldehyde, ensuring high selectivity.[2]
This tandem approach is a cornerstone of modern amine synthesis due to its elegance and efficiency.
Experimental Protocol
This protocol employs sodium borohydride, a cost-effective and readily available reducing agent.[2]
Materials:
-
2-chlorobenzaldehyde
-
Ethylamine (as a solution, e.g., 70% in water or 2M in THF/Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Glacial acetic acid (catalyst)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldehyde (1.0 eq) in methanol.
-
Add ethylamine solution (1.1-1.5 eq) to the flask.
-
Add a few drops of glacial acetic acid to catalyze imine formation.[3] Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirring solution. Control the addition to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC).
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product via vacuum distillation or column chromatography as needed.
Data Summary
| Reagent/Parameter | Molar Ratio (Typical) | Function | Key Consideration |
| 2-Chlorobenzaldehyde | 1.0 | Electrophile | Purity is crucial for high yield. |
| Ethylamine | 1.1 - 1.5 | Nucleophile | A slight excess drives imine formation. |
| Sodium Borohydride | 1.5 - 2.0 | Reducing Agent | Must be added slowly at low temperatures. |
| Methanol | - | Solvent | Dissolves reactants and intermediates. |
| Acetic Acid | Catalytic | Acid Catalyst | Accelerates imine formation.[3] |
| Temperature | 0 °C to RT | Reaction Condition | Low temperature for reduction controls reactivity. |
Pathway 2: Nucleophilic Substitution (N-Alkylation)
Direct N-alkylation is a classical and straightforward approach to forming C-N bonds. It involves the reaction of an amine with an alkyl halide.
Principle and Mechanism
In this pathway, ethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This results in a classic SN2 reaction, displacing the chloride ion and forming the desired secondary amine. A base is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting ethylamine, which would render it non-nucleophilic.
A significant challenge in this method is preventing over-alkylation. The product, this compound, is also a nucleophile and can react with another molecule of 2-chlorobenzyl chloride to form the undesired tertiary amine, N,N-bis(2-chlorobenzyl)ethylamine. This side reaction is typically suppressed by using a large excess of the initial amine (ethylamine).
Experimental Protocol
This protocol describes the reaction of ethylamine with 2-chlorobenzyl chloride in the presence of a base.[4]
Materials:
-
2-chlorobenzyl chloride
-
Ethylamine (as a solution or neat)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or Toluene (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with ethanol, a significant excess of ethylamine (3.0 eq or more to act as both reactant and base), and a powdered inorganic base like potassium carbonate (1.5 eq).
-
Slowly add 2-chlorobenzyl chloride (1.0 eq) to the stirring suspension. The reaction may be exothermic.
-
Heat the mixture to reflux (around 60-80 °C) and maintain for 4-8 hours.[4] Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid cake with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess ethylamine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify via vacuum distillation.
Data Summary
| Reagent/Parameter | Molar Ratio (Typical) | Function | Key Consideration |
| 2-Chlorobenzyl Chloride | 1.0 | Electrophile/Alkylating Agent | The primary substrate. |
| Ethylamine | ≥ 3.0 | Nucleophile & Base | Large excess minimizes over-alkylation. |
| Potassium Carbonate | 1.5 | Base | Neutralizes generated HCl. |
| Ethanol | - | Solvent | Good solvent for reactants. |
| Temperature | 60 - 80 °C (Reflux) | Reaction Condition | Provides energy to overcome activation barrier. |
| Reaction Time | 4 - 8 hours | Reaction Condition | Duration depends on scale and temperature.[4] |
Comparison of Pathways and Conclusion
Both reductive amination and nucleophilic substitution are viable routes for the synthesis of this compound. The choice of method often depends on precursor availability, desired purity, and scalability.
-
Reductive Amination is generally the preferred method in a laboratory setting for its high selectivity and cleaner reaction profiles. It avoids the issue of over-alkylation that plagues direct N-alkylation, leading to easier purification and often higher yields of the desired secondary amine. The reaction conditions are typically mild.
-
Nucleophilic Substitution is a more direct and atom-economical approach if the over-alkylation can be effectively controlled. It is a robust reaction that can be suitable for large-scale industrial production, especially if unreacted ethylamine can be easily recovered and recycled.
For researchers and drug development professionals, understanding both pathways provides flexibility in synthetic design. The reductive amination route offers a more controlled and predictable outcome, which is often critical in the synthesis of pharmaceutical intermediates where purity is paramount.
References
-
PrepChem.com. Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Available from: [Link]
- Google Patents. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
-
PrepChem.com. Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Available from: [Link]
-
Manufacturing Process Document. BIS (2-Chloro Ethyl Amine) Hydrochloride Manufacturing Process. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chlorobenzylamine. Available from: [Link]
-
YouTube. Reductive Amination. Available from: [Link]
-
Chemistry LibreTexts. Reductive Amination. Available from: [Link]
-
Bartleby. Reductive amination of benzaldehyde with ethylamine. Available from: [Link]
- Google Patents. US5536877A - Preparation of arylbenzylamines.
-
PubMed Central - NIH. Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Available from: [Link]
- Google Patents. US2608584A - Preparation of n-alkyl arylamines.
- Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
- Google Patents. EP1247799A2 - Process for the preparation of N-benzylamines.
-
ResearchGate. The reaction of 2‐aminobenzylamine and primary alcohols for the synthesis of quinazolines via the AD process. Available from: [Link]
-
PubChem. 2-Chlorobenzylamine. Available from: [Link]
Sources
An Investigational Guide to the Mechanism of Action of N-(2-chlorobenzyl)-N-ethylamine: A Hypothetical Monoamine Transporter Ligand
Abstract: N-(2-chlorobenzyl)-N-ethylamine is a synthetic compound with a structural framework suggestive of psychoactive potential. To date, its precise mechanism of action has not been extensively elucidated in publicly accessible literature. This guide puts forth a scientifically grounded, hypothetical mechanism centered on its potential interaction with monoamine transporters (MATs).[1] We provide a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to rigorously test this hypothesis. The protocols detailed herein are designed to be self-validating, offering a clear path from initial screening to in-depth characterization of this novel chemical entity.
Part 1: Foundational Hypothesis and Rationale
The molecular architecture of this compound, featuring a benzylamine core, bears a resemblance to known monoamine reuptake inhibitors. Monoamine transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1][2] Their inhibition is a well-established therapeutic strategy for a variety of neurological and psychiatric conditions.[3]
The presence of a 2-chloro substituent on the benzyl ring is of particular interest. Halogenation is a common medicinal chemistry strategy to modulate the potency, selectivity, and pharmacokinetic properties of ligands targeting monoamine transporters.[3] Based on these structural parallels, we hypothesize that this compound functions as an inhibitor of one or more monoamine transporters, thereby increasing the synaptic concentration of dopamine, norepinephrine, or serotonin.
The following investigational workflow is designed to systematically evaluate this hypothesis.
Part 2: Experimental Workflow for Mechanistic Elucidation
A tiered approach is recommended, beginning with broad screening and progressing to more specific and complex assays.
Tier 1: Primary Screening - Binding Affinity
The initial step is to determine if this compound physically interacts with the primary targets of interest: DAT, NET, and SERT. This is most efficiently achieved through competitive radioligand binding assays.
Protocol: Radioligand Binding Assay
-
Preparation of Synaptosomal Membranes:
-
Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a 96-well plate, combine the synaptosomal membrane preparation, a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound.
-
Incubate the plates to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical Binding Affinity Data
| Target Transporter | Radioligand | Hypothetical Ki (nM) for this compound |
| DAT | [³H]WIN 35,428 | 50 |
| NET | [³H]Nisoxetine | 15 |
| SERT | [³H]Citalopram | 250 |
This hypothetical data suggests a preferential affinity for NET, followed by DAT, with weaker affinity for SERT.
Tier 2: Functional Characterization - Neurotransmitter Uptake Assay
Positive results in the binding assay necessitate functional validation. An uptake assay directly measures the ability of the compound to inhibit the transport of neurotransmitters into cells.
Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.
-
Uptake Inhibition:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Allow the uptake to proceed for a short, defined period.
-
Terminate the reaction by rapid filtration and washing.
-
-
Quantification:
-
Measure the radioactivity of the synaptosomes using a scintillation counter.
-
Calculate the percent inhibition of uptake at each concentration of the test compound.
-
Determine the IC50 for uptake inhibition.
-
Visualization: Proposed Experimental Workflow
Sources
A Comprehensive Technical Guide to the Solubility and Stability of N-(2-chlorobenzyl)-N-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed framework for characterizing the solubility and stability of the organic compound N-(2-chlorobenzyl)-N-ethylamine. Given the limited publicly available data on this specific molecule, this document serves as a practical roadmap for researchers, outlining the necessary experimental protocols and scientific rationale to generate this critical information. Adherence to these methodologies will ensure the production of robust and reliable data suitable for research and drug development applications.
Introduction to this compound and the Imperative of Physicochemical Characterization
This compound is a substituted benzylamine derivative. The presence of a secondary amine group imparts basic properties, while the chlorobenzyl moiety introduces aromatic and halogen characteristics, influencing its overall physicochemical behavior. A thorough understanding of its solubility and stability is a prerequisite for any meaningful application, from chemical synthesis to pharmaceutical development.
-
Solubility data is fundamental for designing appropriate solvent systems for reactions, purification, formulation, and analytical method development. It governs the bioavailability of a potential drug substance and dictates the choice of excipients and delivery systems.
-
Stability testing provides crucial information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This is a critical component of regulatory submissions for pharmaceutical products and ensures the safety and efficacy of the final product.[3][4][5]
This guide will detail the systematic approaches to determining these key parameters.
Determining the Solubility Profile of this compound
A comprehensive solubility profile should be established across a range of aqueous and organic solvents. The following protocol outlines a standard procedure for determining the equilibrium solubility of the compound.
Experimental Protocol: Equilibrium Solubility Determination
This method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a compound in a given solvent.
Materials:
-
This compound
-
Calibrated analytical balance
-
A set of standard laboratory solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C and 37 °C) on an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution.
-
Visualizing the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Predicted Solubility Characteristics and Data Presentation
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Solubility: Likely to be low in neutral water due to the nonpolar chlorobenzyl group.
-
pH-Dependent Solubility: As a secondary amine, it will be protonated in acidic solutions, forming a more soluble salt. Therefore, solubility is expected to be significantly higher in acidic media (e.g., 0.1 M HCl) compared to neutral or basic solutions.
-
Organic Solubility: Expected to be soluble in a range of polar and non-polar organic solvents.
The determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| 0.1 M HCl | 25 | To be determined |
| 0.1 M NaOH | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| Methanol | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| Hexane | 25 | To be determined |
Stability Assessment of this compound
Stability testing is crucial to understand the degradation pathways and to establish a re-test period or shelf life for the compound.[2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[3][4][5]
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products and to establish stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.[5]
Formal Stability Study Protocol (ICH Guidelines)
A formal stability study is conducted on at least one primary batch of the drug substance, stored in a container closure system that simulates the proposed packaging.[2][3]
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change at accelerated conditions)
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Analytical Tests: A validated stability-indicating HPLC method should be used to monitor the following:
-
Appearance
-
Assay
-
Degradation products
Visualizing the Stability Testing Workflow
Caption: Workflow for Stability Assessment.
Predicted Stability Profile and Data Presentation
-
Hydrolytic Stability: The molecule is not expected to be highly susceptible to hydrolysis under neutral conditions. However, the stability might be affected at extreme pH and elevated temperatures.
-
Oxidative Stability: The amine group could be susceptible to oxidation.
-
Thermal Stability: The compound is likely to be stable at ambient temperatures, but degradation may occur at elevated temperatures.
-
Photostability: The aromatic ring suggests potential for photodegradation.
The results of the formal stability study should be tabulated as follows:
| Storage Condition | Timepoint | Appearance | Assay (%) | Total Impurities (%) |
| 25°C/60%RH | 0 Months | Initial | Initial | Initial |
| 3 Months | TBD | TBD | TBD | |
| ... | ... | ... | ... | |
| 40°C/75%RH | 0 Months | Initial | Initial | Initial |
| 3 Months | TBD | TBD | TBD | |
| 6 Months | TBD | TBD | TBD |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. The generation of this data is a critical first step in the evaluation of this compound for any research or development application. The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines, ensuring the integrity and utility of the resulting data. Future work should focus on the characterization of any identified degradation products to further elucidate the stability profile of the molecule.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
ICH guidelines for stability studies. SlideShare. [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Annex 10 - ICH. World Health Organization. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Web. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Web. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Unknown: A Technical Safety and Handling Guide for N-(2-chlorobenzyl)-N-ethylamine
A word of caution to researchers, scientists, and drug development professionals: Comprehensive safety and handling data for N-(2-chlorobenzyl)-N-ethylamine is not publicly available. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds to provide a robust framework for its safe handling and use. It is imperative to treat this compound with the utmost caution, assuming it possesses the combined hazards of its relatives until specific data is established.
Compound Identification and Structural Analogs
To ensure a comprehensive understanding of the potential risks, this guide references data from several structurally similar compounds. The primary analogs used for this assessment are:
-
N-(2-chlorobenzyl)-N-methylamine (CAS: 94-64-4): This is a very close structural analog, differing only by the substitution of an ethyl group with a methyl group.[1][2]
-
N-Benzylmethylamine (CAS: 103-67-3): This compound provides general insights into the hazards associated with the benzylamine class of molecules.[3][4]
-
2-Chlorobenzylamine: As the parent amine, this compound helps in understanding the risks associated with the chlorobenzyl functional group.[5]
-
Ethylamine: This provides information on the hazards of the ethylamine moiety.[6]
Table 1: Chemical Identifiers of this compound and its Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C9H12ClN | 169.65 |
| N-(2-chlorobenzyl)-N-methylamine | 94-64-4 | C8H10ClN | 155.62[1][2] |
| N-Benzylmethylamine | 103-67-3 | C8H11N | 121.18[4] |
| 2-Chlorobenzylamine | Not Available | C7H8ClN | 141.60 |
| Ethylamine | Not Available | C2H7N | 45.08 |
Hazard Identification and GHS Classification
Based on the profiles of its analogs, this compound is presumed to be a hazardous chemical.
Anticipated GHS Hazard Pictograms:
| Pictogram | GHS Code | Hazard Class |
| Corrosion | GHS05 | Skin Corrosion/Eye Damage |
| Exclamation Mark | GHS07 | Acute Toxicity (oral, dermal, inhalation), Skin Irritation, Eye Irritation, Skin Sensitization, Specific Target Organ Toxicity |
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[4]
-
H318: Causes serious eye damage.[1]
-
H332: Harmful if inhaled.[6]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
H335: May cause respiratory irritation.[1]
Summary of Potential Health Effects:
-
Eye Contact: Expected to cause severe irritation and potentially irreversible eye damage.[1][3]
-
Skin Contact: Anticipated to cause skin irritation or severe chemical burns.[1][3] As with many amines, there is a risk of skin sensitization upon repeated exposure.[3]
-
Ingestion: Likely to be harmful if ingested and may lead to burns of the gastrointestinal tract.[3]
-
Inhalation: Vapors are expected to be irritating to the mucous membranes and the upper respiratory tract, potentially causing severe irritation and burns.[3][5]
Emergency First-Aid Protocols
In the event of any exposure, immediate medical attention is paramount.
dot
Caption: General First-Aid Response Protocol.
Detailed First-Aid Procedures:
-
Inhalation: Immediately move the affected person to an area with fresh air. If breathing is labored, administer oxygen. If breathing ceases, begin artificial respiration. Seek immediate medical assistance.[3]
-
Skin Contact: Promptly flush the affected skin with large volumes of water for a minimum of 15 minutes. Simultaneously, remove any contaminated clothing and footwear.[3] It is crucial to seek immediate medical help.
-
Eye Contact: Immediately irrigate the eyes with a steady stream of water for at least 15 minutes, ensuring to lift the upper and lower eyelids periodically to clean beneath them.[3] Immediate medical attention is required.
-
Ingestion: Do not induce vomiting. If the individual is conscious and able to swallow, provide 2-4 glasses of water or milk. Never administer anything by mouth to an unconscious person.[3] Seek immediate medical care.
Fire-Fighting and Explosion Hazard Data
-
Extinguishing Media: Utilize water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3] In situations involving a fire from a leaking gas, do not attempt to extinguish the flames unless the leak can be safely stopped.[6]
-
Specific Hazards: This compound is expected to be a combustible liquid and vapor.[3] Upon combustion, it may release toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.
-
Special Protective Equipment: Firefighters must be equipped with a self-contained breathing apparatus (SCBA) and full protective gear.[3] Use a water spray to cool containers that are exposed to fire.[3]
Accidental Release and Containment Procedures
dot
Caption: Chemical Spill Response Workflow.
Accidental Release Protocol:
-
Personal Precautions: All personnel should don the appropriate personal protective equipment as detailed in Section 7. Avoid inhaling any vapors, mists, or gases. Ensure the area is well-ventilated.[4]
-
Environmental Precautions: Take steps to prevent further leakage or spillage if it can be done safely. The chemical should not be allowed to enter drains or waterways.[4]
-
Containment and Cleanup: Absorb the spill using an inert material such as vermiculite, sand, or earth. The absorbed material should then be collected and placed into a suitable, labeled container for proper disposal.[3]
Guidelines for Safe Handling and Storage
-
Handling: Always wash hands and exposed skin thoroughly after handling.[3] Avoid all contact with eyes, skin, and clothing. Do not inhale vapors or mists.[4] Keep the compound away from any sources of ignition, and enforce a strict "no smoking" policy in the handling area.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[6] Keep away from incompatible substances, heat, and open flames.[3] The compound is potentially air-sensitive, so storage under an inert atmosphere may be advisable.[1]
Exposure Controls and Personal Protective Equipment
-
Engineering Controls: Laboratories and facilities where this chemical is stored or used must be equipped with an eyewash station and a safety shower.[3] A robust ventilation system is necessary to maintain airborne concentrations at a low level.[3]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3]
-
Skin Protection: Chemically resistant gloves should be worn to prevent skin contact.[3]
-
Respiratory Protection: In situations where airborne concentrations are likely to exceed established exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Physical and Chemical Properties
The following table provides a summary of the known physical and chemical properties of the analog compounds, which can serve as estimations for this compound.
Table 2: Physical and Chemical Properties of Analog Compounds
| Property | N-(2-chlorobenzyl)-N-methylamine | N-Benzylmethylamine |
| Appearance | Colorless to light yellow liquid[1] | Clear, colorless to pale yellow liquid[3] |
| Boiling Point | 225-226 °C[1] | Not Available |
| Density | 1.110 g/mL at 25 °C[1] | Not Available |
| Flash Point | 208 °F (97.8 °C)[1] | 77 °C (170.6 °F)[3] |
| Refractive Index | n20/D 1.5430[1] | Not Available |
| pKa | 9.01 ± 0.10 (Predicted)[1] | Not Available |
Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under normal, recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.
Toxicological Profile
While no specific toxicological data exists for this compound, based on its structural analogs, it should be considered harmful if swallowed or inhaled, and capable of causing severe burns to the skin, eyes, and respiratory system.[1][3][6]
Disposal Considerations
This chemical must be disposed of in strict accordance with all federal, state, and local environmental regulations. It is highly recommended to engage a licensed professional waste disposal company for its removal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
-
Tecnoproject. (2023, February 20). Safety Data Sheet - Ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Retrieved from [Link]
Sources
- 1. N-(2-CHLOROBENZYL)-N-METHYLAMINE | 94-64-4 [chemicalbook.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
"N-(2-chlorobenzyl)-N-ethylamine" derivatives and analogues
An In-depth Technical Guide on N-(2-chlorobenzyl)-N-ethylamine: A Review of Available Scientific Literature and Historical Context
A Note to the Reader:
This document addresses the request for an in-depth technical guide on the compound N-(2-chlorobenzyl)-N-ethylamine . A comprehensive and exhaustive search of scientific databases, chemical literature, and historical records has been conducted to gather information on its synthesis, properties, biological activities, and research applications.
Following a thorough investigation, it has been determined that there is a notable absence of specific scientific literature pertaining to "this compound." The searches did not yield any publications detailing its synthesis, characterization, historical discovery, biological effects, or applications in research and development.
While information on related compounds, such as other N-substituted benzylamines and molecules containing the 2-chlorobenzyl moiety, is available, there is no direct data for the specific chemical entity of "this compound."
Implications for this Guide:
Given the lack of primary and secondary research data, it is not feasible to construct an in-depth technical guide on "this compound" that would meet the stringent requirements of scientific integrity, accuracy, and authoritative grounding. Any attempt to do so would be speculative and would not be based on verifiable, peer-reviewed information.
This document will, however, provide a contextual overview of the chemical class to which this compound belongs and outline general synthetic principles that could theoretically be applied to its formation. This is provided for informational purposes and to illustrate the general chemical landscape surrounding this compound.
Part 1: General Context of N-Substituted Benzylamines
N-substituted benzylamines are a significant class of organic compounds that are integral to medicinal chemistry and materials science.[1] Their structural framework, consisting of a benzyl group attached to a nitrogen atom with one or more substituents, allows for extensive chemical modification to achieve a wide array of biological activities.[1][2]
Derivatives of benzylamine have been investigated for a multitude of therapeutic applications, including their potential as antifungal[3], antibacterial[2], and anticancer agents. The specific nature and position of substituents on both the benzene ring and the nitrogen atom are critical in determining the pharmacological profile of these molecules.[4][5] For instance, the introduction of a chlorine atom onto the benzene ring can significantly alter the compound's physicochemical properties and, consequently, its biological activity.[6]
Part 2: Theoretical Synthesis of this compound
While no specific protocol for the synthesis of this compound has been found in the literature, a plausible synthetic route can be proposed based on well-established reactions for the synthesis of N-substituted benzylamines. The most common and direct method for preparing such compounds is through reductive amination or N-alkylation .[1]
Hypothetical Synthetic Pathway: Reductive Amination
Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-chlorobenzaldehyde with ethylamine.
Step 1: Imine Formation 2-chlorobenzaldehyde would react with ethylamine in a suitable solvent to form the intermediate N-(2-chlorobenzyl)ethan-1-imine.
Step 2: Reduction The imine intermediate would then be reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final product, this compound.
A general workflow for this process is depicted below:
Caption: Hypothetical reductive amination for this compound synthesis.
Hypothetical Synthetic Pathway: N-Alkylation
Alternatively, this compound could theoretically be synthesized via the direct N-alkylation of ethylamine with 2-chlorobenzyl chloride.
In this one-step process, ethylamine would act as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride, leading to the displacement of the chloride ion and the formation of the desired product. A base is typically added to neutralize the hydrogen chloride formed during the reaction.
Caption: Hypothetical N-alkylation for this compound synthesis.
Part 3: Historical Context and Future Directions
The history of N-substituted benzylamines dates back to early investigations in organic chemistry, with many derivatives being synthesized and evaluated for various purposes over the past century.[7] However, as previously stated, the specific history of this compound remains undocumented in the accessible scientific record.
The absence of literature on this compound could be due to several factors. It may be that the compound has been synthesized but not published, or that its synthesis and properties did not yield results of significant scientific interest at the time.
For researchers and drug development professionals, the uncharted territory of this compound could present an opportunity. Should a research need for this specific molecule arise, the synthetic pathways outlined above provide a logical starting point for its preparation. Subsequent characterization and biological screening would be necessary to determine its physicochemical properties and potential applications.
References
Due to the lack of specific literature for "this compound," the references below pertain to the general class of N-substituted benzylamines and related synthetic methodologies and biological activities.
-
Bai, S., et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]
-
MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. [Link]
-
ResearchGate. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. ResearchGate. [Link]
-
PubMed. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]
-
PubMed Central. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
-
Eurochlor. (2004). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. eurochlor.org [eurochlor.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Role of N-(2-chlorobenzyl)-N-ethylamine in Pharmaceutical Intermediate Synthesis
Abstract
N-(2-chlorobenzyl)-N-ethylamine is a secondary amine that serves as a versatile and crucial building block in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a reactive secondary amine and a sterically influential 2-chlorobenzyl group, makes it a key precursor for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis and application, with a focus on the preparation of intermediates for the thienopyridine class of antiplatelet agents. We present detailed, field-proven protocols, explain the chemical rationale behind experimental choices, and offer insights into process optimization for researchers in drug development and medicinal chemistry.
Introduction: The Significance of the N-(2-chlorobenzyl) Moiety
In the landscape of pharmaceutical synthesis, the selection of starting materials is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). This compound emerges as a valuable synthon, primarily due to the strategic importance of the N-(2-chlorobenzyl) group in the architecture of several key drug molecules. This moiety is a cornerstone of the thienopyridine class of drugs, such as Ticlopidine and Clopidogrel, which are vital in treating and preventing thrombotic events.[1][]
The 2-chloro substitution on the benzyl ring is not merely a passive feature; it plays a critical role in the subsequent cyclization reactions required to form the core heterocyclic ring system of these drugs. Understanding the synthesis and reactivity of this compound provides researchers with the foundational knowledge to innovate within this therapeutic class and to explore its potential in synthesizing analogs of other important compounds, such as the dissociative anesthetic Tiletamine.[3]
This document serves as a comprehensive technical guide, detailing two primary synthetic routes to this compound and its subsequent application in a validated protocol for a key pharmaceutical intermediate.
Synthesis of the Core Synthon: this compound
The efficient synthesis of this secondary amine is the first critical step. Two robust and widely applicable methods are presented: Reductive Amination and Direct Alkylation. The choice between them often depends on the availability of starting materials, desired purity profile, and scalability.
Method A: Reductive Amination
Reductive amination is a highly versatile and controllable one-pot method for synthesizing amines.[4][5] It involves the reaction of a carbonyl compound (2-chlorobenzaldehyde) with an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is often preferred as it minimizes the risk of over-alkylation, a common side effect in direct alkylation.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-chlorobenzaldehyde (1.0 eq) and ethylamine (1.1 eq, typically as a solution in a suitable solvent like ethanol or THF).
-
Solvent & pH Adjustment: Add methanol as the reaction solvent. Adjust the pH of the mixture to approximately 5-6 using glacial acetic acid. This slightly acidic condition is crucial for catalyzing the formation of the iminium ion intermediate without deactivating the amine nucleophile.[4][6]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(2-chlorobenzyl)ethan-1-imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. NaBH₃CN is the reductant of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion).[4][5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup & Purification:
-
Quench the reaction by slowly adding 1 M NaOH solution until the mixture is basic (pH > 10).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography on silica gel to obtain pure this compound.
-
Method B: Direct N-Alkylation
Direct alkylation involves the reaction of a primary amine with an alkyl halide. While conceptually straightforward, this method can be prone to forming tertiary amines and quaternary ammonium salts as byproducts.[5] Careful control of stoichiometry and reaction conditions is essential for maximizing the yield of the desired secondary amine.
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve ethylamine (2.0 eq) in a suitable solvent such as acetonitrile or toluene. The use of excess amine helps to minimize dialkylation and also acts as a base to neutralize the HCl byproduct.
-
Reagent Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq) in the same solvent dropwise at room temperature.[7]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (e.g., 80 °C for acetonitrile) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the 2-chlorobenzyl chloride starting material by TLC.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography as described in Method A.
-
Synthesis Workflow & Data Summary
Caption: Synthetic routes to this compound.
| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation |
| Key Reagents | 2-Chlorobenzaldehyde, EtNH₂, NaBH₃CN | 2-Chlorobenzyl chloride, EtNH₂ |
| Typical Yield | 75-85% | 50-65% |
| Key Advantage | High selectivity, low risk of over-alkylation | Simple reagents, no metal hydrides |
| Key Challenge | Handling of cyanoborohydride | Potential for di-alkylation byproducts |
| Purity Profile | Generally higher crude purity | Requires careful purification |
Application: Synthesis of a Thienopyridine Intermediate
The primary utility of this compound and its analogs is in the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which is central to drugs like Ticlopidine.[1][8] The following protocol details the synthesis of N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)amine, a direct precursor that undergoes intramolecular cyclization to form this critical scaffold. This example illustrates the role of the N-(2-chlorobenzyl) group in the overall synthetic strategy.
Protocol: Synthesis of N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)amine
This protocol is adapted from established procedures for synthesizing Ticlopidine intermediates.[7][9]
-
Reaction Setup: To a solution of 2-(thiophen-2-yl)ethylamine (1.0 eq) in toluene, add powdered potassium carbonate (K₂CO₃) (2.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Reagent Addition: Heat the stirred suspension to 60 °C. Add a solution of 2-chlorobenzyl chloride (1.05 eq) in toluene dropwise over 30 minutes. [Note: This step demonstrates the alkylation of a primary amine with the key chlorobenzyl moiety. For our target synthon, this compound, this step would be modified to attach the thienylethyl group, or the synthon itself would be used in a subsequent cyclization step.]
-
Reaction Conditions: After the addition, increase the temperature to reflux (approx. 110 °C) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate sequentially with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)amine, can be purified by vacuum distillation or column chromatography. For subsequent use, it is often converted to its hydrochloride salt by treating a solution in isopropanol with concentrated HCl, which facilitates isolation as a stable, crystalline solid.[7]
Logical Pathway to Thienopyridine Drugs
The intermediate synthesized above is the direct precursor to the thienopyridine core. The subsequent step, an intramolecular Friedel-Crafts-type cyclization, is typically promoted by a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, which closes the ring to form the final heterocyclic system.
Caption: Synthesis pathway to the thienopyridine core.
Trustworthiness & Self-Validation
The protocols described herein are built upon fundamental, well-established organic transformations that form the backbone of modern pharmaceutical synthesis.
-
Reaction Monitoring: Each protocol emphasizes in-process monitoring via TLC or GC-MS. This is a critical self-validating step, allowing the researcher to confirm the consumption of starting materials and the formation of the product in real-time, ensuring the reaction proceeds as expected before advancing to the workup stage.
-
Spectroscopic Confirmation: The identity and purity of the final intermediate, this compound, and subsequent products must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data should be compared against known values or predicted patterns to validate the outcome.
-
Purity Assessment: Final product purity should be quantified using High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR). Establishing a high-purity profile (>98%) is essential for its use in subsequent GMP (Good Manufacturing Practice) synthesis steps.
By integrating these analytical checkpoints, the described workflows become self-validating systems, ensuring the reliability and reproducibility required in pharmaceutical development.
References
-
PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]
- Google Patents. (1987). FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
-
PrepChem.com. (n.d.). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ketamine Derivatives by Mannich Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of Ketamine and Related Analogues: A Mini Review. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
ACS Publications. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chlorobenzylamine. Retrieved from [Link]
-
Manufacturing Process Documents. (n.d.). Manufacturing Process. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]
- Google Patents. (1996). US5536877A - Preparation of arylbenzylamines.
-
SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct synthesis and applications of solid silylzinc reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Tiletamine. Retrieved from [Link]
-
Google Patents. (2000). United States Patent (19). Retrieved from [Link]
-
Semantic Scholar. (2020, June 26). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]
- Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
-
PubMed. (1980). Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine). Retrieved from [Link]
- Google Patents. (2023). CN115645412A - Veterinary drug composition for treating and preventing ectoparasitosis and endoparasitosis of dog.
-
PubMed. (n.d.). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Retrieved from [Link]
Sources
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: N-(2-chlorobenzyl)-N-ethylamine as a Versatile Reagent in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of N-(2-chlorobenzyl)-N-ethylamine as a key reagent in modern organic synthesis. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
Introduction to this compound
This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its structure incorporates a nucleophilic secondary amine, an ethyl group, and a 2-chlorobenzyl moiety. This combination of features makes it a useful reagent for introducing the N-(2-chlorobenzyl)ethylamino group into molecules, a common scaffold in pharmacologically active compounds. The presence of the chlorine atom on the benzyl ring provides a site for further functionalization through cross-coupling reactions, offering a handle for library synthesis and the exploration of structure-activity relationships (SAR).
This guide will first detail a reliable protocol for the synthesis of this compound via reductive amination. Subsequently, a protocol for its application in the synthesis of tertiary amides will be presented, a testament to its utility as a nucleophilic reagent.
Physicochemical and Safety Data
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Source/Method |
| Molecular Formula | C₉H₁₂ClN | - |
| Molecular Weight | 169.65 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | Analogy |
| Boiling Point | > 200 °C (decomposes) | Analogy |
| Density | ~1.05 g/cm³ | Analogy |
| Solubility | Soluble in most organic solvents (DCM, THF, Methanol) | Analogy |
Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[5][6] This one-pot procedure involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[5][6] This method generally provides high yields and avoids the over-alkylation often observed in direct N-alkylation reactions.[6]
The following protocol details the synthesis of this compound from 2-chlorobenzaldehyde and ethylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of aldehydes.[6]
Diagram 1: Workflow for the synthesis of this compound.
Protocol 3.1: Synthesis of this compound
Materials:
-
2-Chlorobenzaldehyde
-
Ethylamine (70% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask, add ethylamine (70% solution in water, 1.2 eq) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC for the disappearance of the aldehyde.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Add the slurry of the reducing agent to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the imine is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Expected Yield: 80-90%
Application in Organic Synthesis: Acylation to Form Tertiary Amides
Secondary amines are excellent nucleophiles and readily react with acylating agents, such as acyl chlorides, to form tertiary amides.[] This reaction is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals, polymers, and natural products. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[][8]
The following protocol describes the use of this compound as a reagent for the synthesis of N-(2-chlorobenzyl)-N-ethylbenzamide.
Diagram 2: Mechanism of the reaction between this compound and benzoyl chloride.
Protocol 4.1: Synthesis of N-(2-chlorobenzyl)-N-ethylbenzamide
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC for the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the crude product can be purified by recrystallization or flash column chromatography.
Expected Yield: >95%
Table 2: Representative Reaction Conditions for Amide Synthesis
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Time |
| This compound | Benzoyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 h |
| This compound | Acetyl Chloride | Pyridine | THF | 0 °C to RT | 1-3 h |
| This compound | Propionyl Chloride | DIEA | Acetonitrile | 0 °C to RT | 2-4 h |
Concluding Remarks
This compound is a readily accessible and highly effective reagent for the introduction of the N-(2-chlorobenzyl)ethylamino moiety in organic synthesis. The protocols provided herein for its synthesis and application in amide formation are robust and can be adapted to a wide range of substrates. The versatility of this reagent, coupled with the potential for further functionalization of the chlorobenzyl group, makes it a valuable tool for medicinal chemists and researchers in the development of novel chemical entities.
References
-
Reductive amination. (2023). In Wikipedia. Retrieved from [Link]
- Bird, C. W. (1962). The preparation of amides from carboxylic acids and isocyanates. Journal of the Chemical Society (Resumed), 1683-1685.
- Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones with sodium triacetoxyborohydride. Organic Reactions, 59(1).
-
Carl Roth. (2021). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Chlorobenzyl)ethanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
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Application Note: Structural Elucidation of N-(2-chlorobenzyl)-N-ethylamine using NMR and Mass Spectrometry
Introduction
N-(2-chlorobenzyl)-N-ethylamine is a substituted secondary amine with potential applications in pharmaceutical and chemical synthesis. As with any novel compound, unequivocal structural confirmation is paramount for its progression in research and development. This application note provides a detailed guide for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the comprehensive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for analysis.
The structural integrity of a molecule is the foundation of its chemical and biological activity. Minor changes in atomic arrangement can lead to significant differences in efficacy, toxicity, and overall properties. Therefore, the application of orthogonal analytical techniques such as NMR and MS is not merely a procedural step but a critical validation of the synthesized entity.
Predicted Spectroscopic Data
While direct experimental data for this compound is not widely published, we can predict the expected spectral characteristics based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. These predictions form a robust framework for the interpretation of experimentally acquired data.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are summarized in the table below. These predictions are based on established ranges for similar functional groups and the electronic effects of the substituents.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| H-a (CH₃) | ~1.1 | Triplet | 3H | ~12-15 |
| H-b (CH₂) | ~2.6 | Quartet | 2H | ~45-50 |
| H-c (CH₂) | ~3.7 | Singlet | 2H | ~55-60 |
| H-d,e,f,g (Ar-H) | ~7.2-7.5 | Multiplet | 4H | ~127-135 |
| C-a (CH₃) | - | - | - | ~12-15 |
| C-b (CH₂) | - | - | - | ~45-50 |
| C-c (CH₂) | - | - | - | ~55-60 |
| C-d (Ar-C) | - | - | - | ~127-130 |
| C-e (Ar-C) | - | - | - | ~128-131 |
| C-f (Ar-C) | - | - | - | ~129-132 |
| C-g (Ar-C) | - | - | - | ~130-133 |
| C-h (Ar-C-Cl) | - | - | - | ~133-136 |
| C-i (Ar-C-CH₂) | - | - | - | ~135-138 |
Structure for NMR assignment:
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern.
Table 2: Predicted m/z Values and Relative Abundances for Key Fragments
| m/z | Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 183/185 | [C₉H₁₂ClN]⁺ | Molecular Ion (M⁺) | Moderate |
| 168/170 | [C₈H₉ClN]⁺ | Loss of CH₃ | Low |
| 125/127 | [C₇H₆Cl]⁺ | Benzylic cleavage | High (Base Peak) |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage | High |
Experimental Protocols
Sample Preparation
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for similar compounds.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
For Mass Spectrometry (Electron Ionization - GC/MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Inject an appropriate volume (e.g., 1 µL) into the gas chromatograph coupled to the mass spectrometer.
Instrumentation and Data Acquisition
NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Mass Spectrometry (GC/MS):
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., HP-5ms).
-
Injection mode: Split or splitless.
-
Temperature program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Data Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
-
Ethyl Group: An ethyl group will be evident from a triplet at approximately 1.1 ppm (CH₃, H-a) and a quartet at around 2.6 ppm (CH₂, H-b). The integration of these signals will be in a 3:2 ratio. The splitting pattern (triplet and quartet) is due to the coupling between the CH₃ and CH₂ protons.
-
Benzyl Methylene Group: A singlet at approximately 3.7 ppm (CH₂, H-c) is expected for the benzylic protons. The absence of adjacent protons results in a singlet. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and aromatic ring.
-
Aromatic Protons: The four protons on the 2-chlorobenzyl group will appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The substitution pattern on the benzene ring will lead to overlapping signals.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
Aliphatic Carbons: The ethyl group carbons will appear in the upfield region, with the CH₃ carbon (C-a) at ~12-15 ppm and the CH₂ carbon (C-b) at ~45-50 ppm. The benzylic CH₂ carbon (C-c) will be further downfield at ~55-60 ppm due to the influence of the nitrogen and the aromatic ring.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~127-138 ppm). The carbon attached to the chlorine atom (C-h) will be shifted downfield due to the electronegativity of chlorine. The carbon attached to the methylene group (C-i) will also be in this region.
Mass Spectrum Analysis
The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural confirmation.
-
Molecular Ion Peak: The molecular ion peak (M⁺) will be observed at m/z 183, with a characteristic M+2 peak at m/z 185 of approximately one-third the intensity, confirming the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4][5]
-
Alpha-Cleavage (Route 1): Loss of an ethyl radical to form a stable iminium ion at m/z 125/127. This is often the base peak in the spectrum. The characteristic isotopic pattern of chlorine will be present in this fragment.
-
Alpha-Cleavage (Route 2): Loss of the 2-chlorobenzyl radical to form an iminium ion at m/z 58. This fragment will not contain chlorine and will be a singlet peak.
-
Benzylic Cleavage: The bond between the benzyl group and the nitrogen can cleave to form a 2-chlorobenzyl cation at m/z 125/127. This is a very stable carbocation and is expected to be a major peak.
-
Visualization of Fragmentation Pathway
The primary fragmentation pathway of this compound in an EI mass spectrometer is illustrated below.
Caption: Primary fragmentation pathways of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and definitive method for the structural elucidation of this compound. By understanding the predicted chemical shifts and fragmentation patterns, researchers can confidently interpret experimental data to confirm the identity and purity of their synthesized compound. This rigorous analytical approach is a cornerstone of scientific integrity and is essential for advancing research in chemistry and drug development.
References
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University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PrepChem.com. Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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SpectraBase. N-(2-Chlorobenzyl)-N-methylamine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. [Link]
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Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]
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PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]
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Veeprho. N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide. [Link]
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"N-(2-chlorobenzyl)-N-ethylamine" HPLC and GC analysis techniques
An Application Note and Protocol for the Chromatographic Analysis of N-(2-chlorobenzyl)-N-ethylamine
Introduction
This compound is a secondary amine containing a chlorobenzyl group. Its chemical structure suggests its potential role as an intermediate or a potential impurity in the synthesis of pharmacologically active compounds, particularly those related to N-benzylamine derivatives. For instance, it shares structural similarities with compounds like Clobenzorex, an anorectic drug, and other related substances where precise identification and quantification are critical for quality control and forensic analysis.[1] The presence and quantity of such compounds must be strictly controlled in drug development and manufacturing to ensure the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its detection and quantification.
This document, intended for researchers, scientists, and drug development professionals, provides detailed analytical protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are grounded in established chromatographic principles and align with regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Physicochemical Properties and Analytical Considerations
| Property | Predicted Value / Characteristic | Rationale for Analytical Method Selection |
| Molecular Formula | C9H12ClN | --- |
| Molecular Weight | ~169.65 g/mol | Suitable for both HPLC and GC analysis. |
| Polarity | Moderately non-polar (Predicted XLogP3 ~2.6)[8] | Ideal for reversed-phase HPLC. Volatility is sufficient for GC. |
| Basicity (pKa) | Predicted ~9.0 | The ethylamine group is basic.[6] Mobile phase pH control in HPLC is critical to ensure the analyte is in a single ionic form (protonated) for good peak shape. |
| UV Absorbance | Expected λmax ~265-275 nm | The chlorobenzyl group is a chromophore, making UV detection in HPLC a viable and straightforward approach. |
| Volatility | Expected Boiling Point >220 °C[6] | Sufficiently volatile for GC analysis, especially with appropriate inlet temperatures. |
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately non-polar compounds like this compound. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The presence of the basic amine functional group necessitates the use of an acidic modifier (e.g., trifluoroacetic acid or formic acid) in the mobile phase. This serves two key purposes:
-
Consistent Ionization: It ensures the amine is consistently protonated, preventing peak tailing that can occur from mixed-mode interactions with residual silanols on the silica-based column packing.[9]
-
Improved Peak Shape: Protonation leads to a single, stable species that chromatographs with sharp, symmetrical peaks, which is essential for accurate quantification.
Detection is performed using a UV detector set to a wavelength where the chlorobenzyl chromophore exhibits significant absorbance.
HPLC Experimental Protocol
1. Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 98%).
-
Solvents: Acetonitrile (ACN), HPLC grade; Methanol (MeOH), HPLC grade.
-
Water: Deionized (DI) water or HPLC grade water, filtered through a 0.22 µm membrane.
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD or UV-Vis detector. | Standard configuration for robust RP-HPLC analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) | C18 is a versatile, non-polar stationary phase providing good retention for the analyte. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for consistent protonation of the amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. TFA is included to maintain consistent pH. |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30% to 80% B, 10-12 min: 80% B, 12.1-15 min: 30% B | A gradient is used to ensure elution of the main peak with a good shape and to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detector | Diode Array Detector (DAD) or UV-Vis | DAD allows for spectral analysis to confirm peak purity and identity. |
| Detection λ | 272 nm | Based on the absorbance profile of the chlorobenzyl group. A full UV scan of the standard should be performed to confirm the optimal wavelength. |
| Run Time | 15 minutes | Sufficient to elute the analyte and re-equilibrate the column. |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL). If particulates are present, filter through a 0.45 µm syringe filter before injection.
4. System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified for its suitability. This is a core requirement of the United States Pharmacopeia (USP) and ICH guidelines.[10][11]
-
Procedure: Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution and determine its peak area.
-
Calculate the concentration of this compound in the sample using the linear regression equation.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography (GC) Analysis
Principle of the Method
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is suitable for GC analysis. The separation occurs in a capillary column coated with a stationary phase. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase, is generally effective for compounds of this nature.
Detection can be achieved using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds, or a Mass Spectrometer (MS), which offers higher selectivity and structural confirmation. The basicity of the amine can cause peak tailing due to interaction with active sites in the GC inlet or column. This can be mitigated by using a base-deactivated inlet liner and column. If peak shape remains poor, derivatization (e.g., silylation or acylation) can be employed, though direct analysis is preferred for simplicity.[12]
GC Experimental Protocol
1. Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 98%).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade.
-
Carrier Gas: Helium or Hydrogen, high purity (≥ 99.999%).
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition (FID/MS) | Rationale |
| GC System | Agilent 8890, Shimadzu Nexis 2030, or equivalent, with a Split/Splitless Inlet and FID or MS detector. | Standard configuration for capillary GC. |
| Column | DB-5ms, HP-5ms, or equivalent (5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. | A robust, general-purpose column providing good resolution for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Inlet Liner | Splitless, single taper with glass wool (base-deactivated) | A deactivated liner is crucial to minimize analyte interaction and peak tailing. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | Splitless mode enhances sensitivity for low-level detection. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program ensures the analyte is separated from solvent and potential impurities. |
| Detector | FID or Mass Spectrometer | --- |
| FID Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| MS Transfer Line | 280 °C | Prevents condensation before the ion source. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| MS Mode | Scan (m/z 40-400) or SIM (for higher sensitivity, e.g., m/z 125, 169) | Scan mode is used for identification; Selected Ion Monitoring (SIM) is used for quantification at low levels. |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 20, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Solution: Prepare the sample by dissolving it in the solvent to achieve a final concentration within the calibration range.
4. System Suitability Testing (SST)
-
Procedure: Make five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 5.0% (may be higher for trace analysis)
-
Signal-to-Noise Ratio (S/N): ≥ 10 for the lowest calibration standard.
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression analysis (r² should be ≥ 0.995).
-
Inject the sample solution and determine its peak area.
-
Calculate the concentration in the sample using the regression equation. For MS analysis, confirm identity by comparing the mass spectrum of the sample peak to that of the reference standard.
GC Workflow Diagram
Caption: GC-FID/MS analysis workflow for this compound.
Method Validation and Trustworthiness
Both the HPLC and GC methods described must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[3][5] The protocols are designed to be self-validating through rigorous System Suitability Testing (SST). Key validation parameters to be formally assessed would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by analyzing placebo/blank samples and is greatly enhanced by using a DAD or MS detector.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision and accuracy.[2]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies.
-
Precision: Assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[3]
Conclusion
The HPLC and GC methods outlined provide robust and reliable frameworks for the quantitative analysis of this compound. The HPLC method is ideal for routine quality control due to its simplicity and precision, while the GC-MS method offers superior selectivity and is invaluable for impurity identification and trace-level analysis. The choice between methods will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. Proper method validation according to ICH guidelines is mandatory before implementation in a regulated environment.
References
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Cháfer-Pericás, C., et al. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
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PubChem. (n.d.). N-(3-Chlorobenzyl)ethanamine. National Center for Biotechnology Information. Retrieved from: [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from: [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA. Available at: [Link]
-
C.L. O'Neal, et al. (1998). Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobenzorex. Journal of Forensic Sciences. Available at: [Link]
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United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Available at: [Link]
- Google Patents. (2022). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
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Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. Available at: [Link]
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United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. USP. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
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ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]
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ResearchGate. (2022). HPLC method for determination of tertiary amines. Retrieved from: [Link]
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Royal Society of Chemistry. (2015). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine. RSC Publishing. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from: [Link]
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PharmTech. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from: [Link]
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]
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PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization. PMC. Available at: [Link]
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PubMed Central. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. PMC. Available at: [Link]
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Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from: [Link]
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University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Available at: [Link]
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OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. Retrieved from: [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from: [Link]
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Shimadzu. (n.d.). System GC for Impurities in Chlorine Gas. Retrieved from: [Link]
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Application Note: A Strategic Framework for the Biological Characterization of N-(2-chlorobenzyl)-N-ethylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, tiered strategic framework for the initial biological characterization of the novel chemical entity, N-(2-chlorobenzyl)-N-ethylamine. As a compound with limited published bioactivity data, a structured, hypothesis-driven approach is essential. This guide details a logical progression of in vitro assays, moving from broad cytotoxic screening to specific target identification, validation, and downstream pathway analysis. Each protocol is designed with self-validating principles and expert insights to ensure data integrity and reproducibility, forming a robust foundation for preclinical drug discovery.[1][2]
Introduction: De-Orphaning a Novel Compound
This compound is a small molecule whose biological functions are not yet characterized. Structurally, it shares features with intermediates used in the synthesis of pharmacologically active agents, including antithrombotic compounds.[3][4] This structural analogy provides a speculative starting point, but a rigorous, unbiased experimental approach is paramount to elucidating its true biological role and therapeutic potential.
The journey from a novel compound to a potential drug candidate is fraught with challenges, with a high rate of failure due to lack of efficacy or unforeseen toxicity.[5] Therefore, a well-designed screening cascade is critical for making rapid, informed decisions. This guide presents a four-tiered workflow designed to systematically profile this compound, maximizing the knowledge gained while conserving resources.
Caption: Tiered workflow for compound characterization.
Preliminary Characterization & Compound Handling
Scientific integrity begins with the basics: understanding and properly handling the test compound.
-
Purity and Identity Confirmation: Before any biological assay, the purity and chemical identity of this compound must be confirmed using analytical methods such as NMR, LC-MS, and elemental analysis. Impurities can lead to confounding results.
-
Solubility Assessment: Initial reports suggest the hydrochloride salt form is slightly soluble in DMSO and Methanol.[3] It is critical to determine the optimal solvent and concentration for creating a high-concentration stock solution. The final concentration of the solvent (typically DMSO) in cell culture media should be kept to a minimum (<0.5%) to avoid solvent-induced artifacts.
Protocol 1: Preparation of Master Stock Solution
-
Objective: To create a high-concentration, validated stock solution for serial dilutions.
-
Materials: this compound, anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh 1-5 mg of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Visually inspect for any particulates. If present, centrifuge the tube and use the supernatant.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Tier 1: Foundational Screening - Cytotoxicity & Viability
Causality: The primary goal of this tier is to determine the concentration range over which the compound affects cell viability. This is a critical first step, as it informs the concentrations used in all subsequent cell-based assays.[6] Testing on a panel of cell lines, including both cancerous and non-cancerous lines, provides the first glimpse into any potential therapeutic window or selective toxicity.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no-treatment" wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Comparative Cytotoxicity
| Cell Line | Type | IC50 (µM) at 48h |
| A549 | Human Lung Carcinoma | Experimental Value |
| MDA-MB-231 | Human Breast Adenocarcinoma | Experimental Value |
| PC3 | Human Prostate Adenocarcinoma | Experimental Value |
| NIH/3T3 | Mouse Embryonic Fibroblast | Experimental Value |
Tier 2: Target Identification & Engagement
Causality: With a defined non-toxic concentration range, the next logical step is to identify which protein(s) the compound interacts with inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, unbiased method for this purpose.[8] It is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[9]
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one population with a non-lethal concentration of this compound (determined in Tier 1) and another with vehicle (DMSO) for a set time (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).
-
Heat Challenge: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection:
-
Targeted Approach: If you have a hypothesized target, analyze the amount of soluble protein remaining at each temperature using Western blotting. A shift in the melting curve for the compound-treated group indicates target engagement.
-
Unbiased Approach (Proteome-wide): Analyze the samples using mass spectrometry to identify all proteins stabilized by the compound.
-
Tier 3: Target Validation & Mechanistic Assays
Causality: Once a putative target has been identified via CETSA or by hypothesis, it is crucial to validate this interaction using orthogonal, cell-free biochemical assays. This step confirms direct binding and can quantify the interaction's affinity and kinetics.
Protocol 4: Competitive Receptor Binding Assay
This protocol is applicable if the identified target is a receptor. It measures the ability of this compound to compete with a known, labeled ligand for the receptor's binding site.[11][12]
-
Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes from an overexpressing cell line or purified protein), a radiolabeled or fluorescently labeled known ligand, and a series of dilutions of the test compound.
-
Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand (at a concentration near its dissociation constant, Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. This is commonly done by rapid filtration over a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: Measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: Plot the amount of bound labeled ligand against the concentration of the test compound. Calculate the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Protocol 5: In Vitro Enzyme Inhibition Assay
This protocol is used if the identified target is an enzyme. It measures the effect of the compound on the rate of the enzymatic reaction.[14][15]
-
Assay Conditions: Determine optimal assay conditions (buffer, pH, temperature) for the target enzyme. Use a substrate concentration at or below the Michaelis constant (Km) to ensure sensitivity for detecting competitive inhibitors.[14]
-
Reaction Setup: In a microplate, add the enzyme and varying concentrations of this compound. Allow a brief pre-incubation period.
-
Initiate Reaction: Initiate the reaction by adding the substrate.
-
Monitor Reaction Progress: Continuously monitor the formation of the product over time using a spectrophotometer or fluorometer.[16]
-
Data Analysis: Calculate the initial reaction rates (V0) for each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.[17] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Tier 4: Elucidating Downstream Cellular Effects
Causality: Confirming that a compound binds a target is only part of the story. The ultimate goal is to understand how that binding event translates into a cellular response. This involves investigating the downstream signaling pathways affected by the target modulation.
Protocol 6: Western Blot for Signaling Pathway Analysis
Western blotting is a fundamental technique to measure changes in the expression level and post-translational modification (e.g., phosphorylation) of specific proteins within a signaling cascade.[18]
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Include appropriate controls (e.g., vehicle, known activator/inhibitor of the pathway). Lyse the cells and determine the total protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., phospho-AKT).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Analysis: Quantify the band intensities. It is critical to probe for both the phosphorylated form and the total form of the protein to determine the relative change in activation status.[19][20] A loading control (e.g., GAPDH or β-actin) must be used to ensure equal protein loading across lanes.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The experimental framework outlined in this application note provides a rigorous, multi-tiered approach for the biological characterization of this compound. By systematically progressing from broad phenotypic screening to specific target engagement and pathway analysis, researchers can build a comprehensive profile of the compound's activity. This logical progression, rooted in the principles of causality and self-validation, ensures that decisions made during the early stages of drug discovery are based on robust, reproducible data, ultimately increasing the probability of translational success.
References
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General Principles of Preclinical Study Design. National Center for Biotechnology Information (NCBI). [Link]
-
Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (NCBI). [Link]
- Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
-
Preclinical Studies in Drug Development. PPD. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. PrepChem.com. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]
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Enzyme kinetics. Wikipedia. [Link]
-
Preclinical Studies in Drug Development. STXBP1 Foundation. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
In vitro Screening Systems. ResearchGate. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Experimental design and irreproducibility in pre-clinical research. The Physiological Society. [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide. Veeprho. [Link]
-
How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. [Link]
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]
-
N-(3-Chlorobenzyl)ethanamine. PubChem. [Link]
-
Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. National Center for Biotechnology Information (NCBI). [Link]
-
How to Interpret a Western Blot: The basics. LabXchange. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information (NCBI). [Link]
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The Strategic Application of N-(2-chlorobenzyl)-N-ethylamine in the Synthesis of Novel Bioactive Compounds: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry and materials science, the identification and utilization of versatile chemical scaffolds are paramount to the discovery of novel compounds with significant biological activity or material properties. N-(2-chlorobenzyl)-N-ethylamine emerges as a molecule of considerable interest, embodying a structural motif with latent potential for derivatization and optimization. The strategic placement of a chlorine atom on the benzyl ring, combined with the secondary ethylamine moiety, offers multiple avenues for chemical modification, making it a valuable starting point for the synthesis of diverse compound libraries.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices. Our focus is on empowering researchers to leverage this compound in their quest for novel therapeutics and advanced materials.
PART 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary and reliable methods: reductive amination and direct N-alkylation. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
Method 1: Reductive Amination of 2-Chlorobenzaldehyde with Ethylamine
This two-step, one-pot procedure is often favored for its high yields and operational simplicity.
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a solution of ethylamine (1.1 eq., typically as a 70% solution in water) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine. Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The slight excess of ethylamine drives the imine formation equilibrium towards the product.
-
Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aromatic chloride, which is not susceptible to reduction under these conditions.
-
Portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction and prevents potential side reactions.
Method 2: Direct N-Alkylation of Ethylamine with 2-Chlorobenzyl Chloride
This method involves a direct nucleophilic substitution reaction.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve ethylamine (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Addition of Alkylating Agent: Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
A significant excess of ethylamine is used to minimize the potential for dialkylation, a common side reaction where the desired secondary amine product reacts further with the benzyl chloride to form a tertiary amine.[1]
-
The base is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile.
-
Heating the reaction increases the rate of the SN2 reaction.
PART 2: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-chlorobenzyl group, a singlet for the benzylic methylene protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the ethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |
| IR Spec. | Absorption bands characteristic of N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching. |
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40-7.20 | Multiplet | 4H | Ar-H | |
| ~3.80 | Singlet | 2H | Ar-CH₂-N | |
| ~2.70 | Quartet | 2H | N-CH₂-CH₃ | |
| ~1.15 | Triplet | 3H | N-CH₂-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C (quaternary) | |
| ~134 | Ar-C (quaternary, C-Cl) | |
| ~130-127 | Ar-CH | |
| ~52 | Ar-CH₂-N | |
| ~45 | N-CH₂-CH₃ | |
| ~15 | N-CH₂-CH₃ |
Predicted Mass Spectrometry Fragmentation:
The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the cleavage of the C-N bond, leading to the formation of the stable 2-chlorobenzyl cation (m/z 125) as a prominent peak.
PART 3: Applications in the Development of Novel Compounds
The this compound scaffold is a promising starting point for the development of novel compounds with a range of potential pharmacological activities. The presence of the secondary amine allows for further functionalization, while the 2-chloro-substituted benzyl group can play a crucial role in modulating biological activity.
Application in the Development of Serotonin Receptor Agonists
Derivatives of N-benzyl-phenethylamines are known to be potent agonists of serotonin receptors, particularly the 5-HT₂A receptor. The substitution on the benzyl ring significantly influences the binding affinity and functional activity. The N-(2-methoxy)benzyl substitution, for example, has been shown to dramatically enhance the potency of certain phenethylamine-based hallucinogens. This suggests that the 2-chloro substitution in this compound could also confer unique pharmacological properties.
Experimental Workflow for Novel Serotonin Agonist Development:
Caption: Workflow for developing novel serotonin agonists.
Serotonin (5-HT₂A) Receptor Signaling Pathway:
Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.
Caption: Simplified 5-HT₂A receptor signaling cascade.
Protocol for Evaluating 5-HT₂A Receptor Activation:
Calcium Mobilization Assay:
-
Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells) in appropriate media.
-
Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of the test compounds derived from this compound. Add the compounds to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular calcium concentration, signifying receptor activation. Calculate EC₅₀ values to determine the potency of the compounds.
Further Potential Applications:
The N-benzylamine motif is also found in compounds with other biological activities, including:
-
Anticancer Agents: Certain N-benzyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The N-benzyl moiety can be incorporated into scaffolds to develop novel antibacterial and antifungal compounds.
The exploration of this compound as a building block in these areas warrants further investigation.
Conclusion and Future Directions
This compound represents a strategically valuable and readily accessible chemical scaffold. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the discovery of novel compounds. The established link between N-benzylamine derivatives and serotonin receptor modulation provides a clear and promising avenue for the development of new therapeutics for neurological and psychiatric disorders. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile molecule and to accelerate the pace of discovery in their respective fields.
References
- Reductive Amination of Aldehydes and Ketones. Organic Reactions. 2002;59:1. doi:10.1002/0471264181.or059.01
- Side-reactions in the N-alkylation of amines. J. Org. Chem. 1985;50(15):2624–2632. doi:10.1021/jo00215a008
- N-Benzylphenethylamine Analogues as Potent Serotonin 5-HT2A/2C Receptor Agonists. J. Med. Chem. 2011;54(9):3432–3440. doi:10.1021/jm200153m
- The 5-HT2A Serotonin Receptor: A Key Target for Psychedelic Drugs. ACS Chem. Neurosci. 2017;8(1):45–55. doi:10.1021/acschemneuro.6b00323
- Serotonin Receptors: From Structure to Function. Physiol. Rev. 2018;98(4):2349–2445. doi:10.1152/physrev.00001.2018
- Synthesis and anticancer activity of novel N-benzyl substituted compounds. Eur. J. Med. Chem. 2019;178:345–356. doi:10.1016/j.ejmech.2019.06.012
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-chlorobenzyl)-N-ethylamine
Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common issues encountered during the synthesis of this and similar N-alkylated benzylamines.
There are two primary synthetic routes to this compound: Reductive Amination of 2-chlorobenzaldehyde with ethylamine and Direct N-Alkylation of ethylamine with a 2-chlorobenzyl halide. This guide will cover both methodologies, offering detailed protocols, troubleshooting FAQs, and the underlying chemical principles to empower you to resolve low-yield issues and optimize your reaction conditions.
Section 1: Choosing Your Synthetic Pathway
The choice between reductive amination and direct N-alkylation depends on several factors including available starting materials, desired scale, and potential side-product profiles.
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 2-Chlorobenzaldehyde, Ethylamine | 2-Chlorobenzyl halide, Ethylamine |
| Key Advantage | Excellent control to prevent over-alkylation, often a one-pot procedure.[1] | Utilizes readily available alkyl halides. |
| Common Challenge | Requires careful control of pH and choice of reducing agent to avoid side reactions.[2] | Prone to over-alkylation, especially with primary amines, leading to quaternary ammonium salt formation. |
| Ideal For | Clean, selective synthesis of secondary amines. | Situations where the amine is used in large excess or when starting from a secondary amine. |
Section 2: Reductive Amination Pathway
Reductive amination is a robust method for forming C-N bonds and is often the preferred route for synthesizing secondary amines due to its high selectivity.[1][3] The reaction proceeds in two main stages: the formation of an imine intermediate from the carbonyl compound and the amine, followed by the in-situ reduction of the imine to the desired amine.[3]
// Nodes aldehyde [label="2-Chlorobenzaldehyde"]; ethylamine [label="Ethylamine"]; imine [label="Imine Intermediate", fillcolor="#FBBC05"]; product [label="this compound", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde -> imine [label="+ Ethylamine\n(pH 4-5)"]; ethylamine -> imine; imine -> product [label="+ Reducing Agent\n(e.g., NaBH₃CN)"]; }
Reductive Amination Workflow
Standard Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
2-Chlorobenzaldehyde
-
Ethylamine (as a solution, e.g., 70% in water or 2 M in THF/Methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzaldehyde (1.0 eq) and the chosen solvent (e.g., Methanol, ~0.2 M concentration).
-
Add ethylamine solution (1.1 - 1.5 eq) to the flask.
-
Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-5.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate container, dissolve the reducing agent (NaBH₃CN, 1.2 eq) in a minimal amount of the reaction solvent.
-
Slowly add the reducing agent solution to the reaction mixture. Control the addition rate to manage any effervescence or exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).
-
Quench the reaction by slowly adding water.
-
Remove the organic solvent under reduced pressure.
-
Add water and a suitable organic solvent for extraction (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Low Yield in Reductive Amination
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Troubleshooting Logic for Reductive Amination
Q1: My reaction shows a low yield, and I see a lot of unreacted 2-chlorobenzaldehyde. What's the likely cause?
A1: This strongly suggests an issue with the initial imine formation. The equilibrium between the aldehyde/amine and the imine might not be favorable under your current conditions.
-
Causality: Imine formation is a pH-dependent equilibrium. Mildly acidic conditions (pH 4-5) are optimal because they protonate the carbonyl oxygen, making the carbon more electrophilic, but are not so acidic as to fully protonate the amine nucleophile, which would render it unreactive.[2]
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a pH meter on a small aqueous aliquot of your reaction mixture to ensure it's in the optimal 4-5 range. Add a small amount of glacial acetic acid if the pH is too high.
-
Purity of Reagents: Ensure your 2-chlorobenzaldehyde has not oxidized to the corresponding carboxylic acid. Purify by distillation if necessary. Ethylamine solutions can degrade; use a fresh bottle or titrate to confirm the concentration.
-
Water Removal: Imine formation releases water. While many reductive aminations tolerate this, if the equilibrium is unfavorable, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before adding the reducing agent.
-
Q2: My aldehyde is consumed, but I'm getting a significant amount of 2-chlorobenzyl alcohol as a byproduct. Why is this happening?
A2: This indicates that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the imine intermediate.
-
Causality: This is a common issue when using a less selective reducing agent like sodium borohydride (NaBH₄).[4] While NaBH₄ can work, especially if the imine is pre-formed, milder reagents are often a better choice for one-pot procedures.
-
Troubleshooting Steps:
-
Change Reducing Agent: The most effective solution is to switch to a more selective (and milder) reducing agent. Sodium cyanoborohydride (NaBH₃CN) is ideal as it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the aldehyde.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, though less water-stable, alternative.[4]
-
Staged Addition: If you must use NaBH₄, allow the imine to form for an extended period (2-4 hours) before adding the reducing agent. This increases the concentration of the imine relative to the aldehyde, favoring the desired reduction.
-
Section 3: Direct N-Alkylation Pathway
Direct N-alkylation involves the reaction of ethylamine with a 2-chlorobenzyl halide (e.g., chloride or bromide) in the presence of a base. This is a classic SN2 reaction.
// Nodes halide [label="2-Chlorobenzyl Halide"]; ethylamine [label="Ethylamine"]; product [label="this compound", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Quaternary Ammonium Salt", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges halide -> product [label="+ Ethylamine (excess)\n+ Base"]; ethylamine -> product; product -> side_product [label="+ 2-Chlorobenzyl Halide\n(Over-alkylation)"]; }
Direct N-Alkylation and Potential Side Reaction
Standard Experimental Protocol: Direct N-Alkylation
This protocol is a representative procedure based on established methods for N-alkylation.[5]
Materials:
-
2-Chlorobenzyl chloride or 2-Chlorobenzyl bromide
-
Ethylamine (as a solution or neat)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve ethylamine (2.0 - 3.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent (e.g., Acetonitrile).
-
Add 2-chlorobenzyl chloride (1.0 eq) to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
To remove unreacted ethylamine, wash the organic layer with 1 M HCl.
-
To remove any acidic impurities, wash with 1 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography or distillation under reduced pressure.
Troubleshooting Low Yield in Direct N-Alkylation
Q1: The reaction is very slow or stalls, with a lot of unreacted 2-chlorobenzyl chloride remaining. How can I improve the conversion?
A1: Slow SN2 reactions are typically due to insufficient reactivity of the components or suboptimal reaction conditions.
-
Causality: The rate of an SN2 reaction is dependent on the nucleophilicity of the amine, the nature of the leaving group on the electrophile, the solvent, and the temperature.
-
Troubleshooting Steps:
-
More Reactive Electrophile: 2-Chlorobenzyl chloride is less reactive than its corresponding bromide. If possible, switch to 2-chlorobenzyl bromide to significantly accelerate the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are superior to acetonitrile for SN2 reactions as they solvate the cation of the base but leave the nucleophile (ethylamine) "naked" and more reactive. Polar protic solvents should generally be avoided as they can hydrogen-bond with the amine, reducing its nucleophilicity.
-
Increase Temperature: Increasing the reaction temperature will increase the reaction rate. Consider refluxing in acetonitrile or heating to 80-100 °C in DMF.
-
Base Selection: Ensure your base is strong enough to deprotonate the ammonium salt formed during the reaction but not so strong that it causes elimination side reactions. K₂CO₃ is a good starting point. For a stronger, soluble organic base, consider DBU or DIPEA.
-
Q2: My desired product is forming, but I'm also getting a significant amount of a higher molecular weight byproduct, likely the over-alkylated quaternary ammonium salt. How can I prevent this?
A2: Over-alkylation is a classic problem in the N-alkylation of primary amines. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.
-
Causality: The electron-donating ethyl group on the product, this compound, makes the nitrogen lone pair more available for a second nucleophilic attack on another molecule of 2-chlorobenzyl chloride.
-
Troubleshooting Steps:
-
Increase Amine Stoichiometry: The most straightforward solution is to use a larger excess of ethylamine (3 to 5 equivalents). This increases the statistical probability that a molecule of 2-chlorobenzyl chloride will react with the starting material rather than the product.
-
Slow Addition of Alkylating Agent: Add the 2-chlorobenzyl chloride solution slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation of the product.
-
Consider Reductive Amination: If over-alkylation remains a persistent issue, the best solution is often to switch to the reductive amination pathway, which is inherently more selective for mono-alkylation.[1]
-
Section 4: Purification Strategies
Q: My crude product is an oil and appears impure by TLC/NMR. What is the best way to purify this compound?
A: Basic amines like the target compound can be purified by a few standard methods.
-
Flash Column Chromatography: This is the most common method. Use a silica gel column with a gradient of ethyl acetate in hexanes. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the basic amine from streaking on the acidic silica gel.
-
Acid/Base Extraction: For removing non-basic organic impurities, you can perform an acid wash. Dissolve the crude product in a non-polar solvent like diethyl ether or ethyl acetate. Extract with 1 M HCl. The amine will move into the aqueous layer as the hydrochloride salt. The organic layer containing impurities can be discarded. Then, basify the aqueous layer with 1 M NaOH to a pH > 10 and extract your purified amine back into a fresh portion of organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
References
- Benchchem. (2025). Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine.
- Benchchem. (2025).
-
PrepChem.com. (n.d.). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino-)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
LabNovo. (n.d.). CAS 62924-61-2 MFCD00045174-N-(2-Chloroethyl)-benzylamine. Retrieved January 21, 2026, from [Link]
-
AccelaChem. (n.d.). 64730-34-3,4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline. Retrieved January 21, 2026, from [Link]
-
Evotec. (n.d.). Buy 3-Bromo-2-coumaranone. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Common Conditions for Reductive Amination. Retrieved January 21, 2026, from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved January 21, 2026, from [Link]
- Manufacturing Process Document. (n.d.). Manufacturing Process.
- European Patent Office. (1990).
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved January 21, 2026, from [Link]
- Benchchem. (2025).
- Google Patents. (n.d.). US2608584A - Preparation of n-alkyl arylamines.
- ResearchGate. (2015).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine - Google Patents [patents.google.com]
Optimizing reaction parameters for "N-(2-chlorobenzyl)-N-ethylamine" synthesis
Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding this synthesis. Our goal is to equip you with the knowledge to optimize your reaction parameters, maximize yield and purity, and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the direct N-alkylation of ethylamine with 2-chlorobenzyl chloride.
Issue 1: Low or No Product Yield
Q: I am observing very low or no formation of the desired this compound. What are the potential causes and how can I rectify this?
A: Low to no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Reagent Quality and Stoichiometry:
-
Ethylamine: Ensure you are using a significant excess of ethylamine. A molar ratio of 3 to 5 equivalents of ethylamine to 1 equivalent of 2-chlorobenzyl chloride is recommended to favor the formation of the secondary amine and minimize the formation of the tertiary amine byproduct.[1] Using ethylamine as the limiting reagent will drastically reduce the yield of the desired product.
-
2-Chlorobenzyl Chloride: Verify the purity of your 2-chlorobenzyl chloride. Over time, it can degrade, especially if exposed to moisture. Consider using a freshly opened bottle or purifying the reagent before use.
-
Base: The choice and amount of base are critical. An inadequate amount of base will result in the formation of ethylamine hydrochloride, which is a poor nucleophile. Use at least one equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HCl generated during the reaction.[1][2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. A temperature range of 60°C to 80°C is generally a good starting point.[1]
-
Solvent: The choice of solvent is crucial for ensuring the reagents are sufficiently soluble. Polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are often good choices.[1] Ethanol can also be used, but it's important to ensure all reagents are soluble.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours depending on the specific conditions.[1]
-
-
Work-up and Purification:
-
Extraction: Ensure that the pH of the aqueous phase during extraction is appropriate to isolate your product. The product, being an amine, will be soluble in the aqueous phase at acidic pH. To extract it into an organic solvent, the aqueous layer should be basified.
-
Purification: The final product can be isolated by distillation under reduced pressure or by crystallization of its hydrochloride salt.[1] Improper purification techniques can lead to significant product loss.
-
Issue 2: Formation of Significant Amounts of Tertiary Amine Byproduct
Q: My reaction is producing a substantial amount of the tertiary amine, N,N-bis(2-chlorobenzyl)ethylamine. How can I suppress this side reaction?
A: The formation of the tertiary amine is a classic challenge in N-alkylation reactions.[3][4] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation. Here are key strategies to minimize this:
-
Excess Ethylamine: As mentioned previously, using a large excess of ethylamine (3-5 equivalents or more) is the most effective way to statistically favor the reaction of 2-chlorobenzyl chloride with ethylamine over the secondary amine product.[1]
-
Slow Addition of Alkylating Agent: Adding the 2-chlorobenzyl chloride slowly to the reaction mixture containing the excess ethylamine can help maintain a low concentration of the alkylating agent, further reducing the chance of double alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be higher.
Issue 3: Incomplete Reaction - Unreacted Starting Material Remains
Q: Even after an extended reaction time, I still observe a significant amount of unreacted 2-chlorobenzyl chloride. What could be the reason?
A: The persistence of the starting material can be due to several factors:
-
Insufficient Base: If the HCl generated is not effectively neutralized, the concentration of the free ethylamine nucleophile will decrease as it gets protonated. Ensure you have at least one equivalent of a suitable base.
-
Poor Solubility: If the reagents, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction can be slow or incomplete. Consider using a solvent that provides better solubility for all components. For instance, while potassium carbonate is a good base, its solubility in some organic solvents can be limited.[5]
-
Reaction Temperature Too Low: While high temperatures can lead to side products, a temperature that is too low may not provide enough energy to overcome the activation energy barrier of the reaction. A modest increase in temperature, while monitoring for byproduct formation, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound via N-alkylation?
A1: The reaction proceeds through a nucleophilic substitution mechanism, likely an Sₙ2 reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This results in the displacement of the chloride ion as a leaving group and the formation of a new carbon-nitrogen bond. A base is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[3][6][7]
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
2-Chlorobenzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethylamine is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It should also be handled in a fume hood.
-
The reaction can be exothermic. It is important to control the rate of addition of reagents and have a cooling bath available if necessary.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative and often more controlled method is reductive amination .[8][9] This two-step, one-pot reaction involves the initial formation of an imine from 2-chlorobenzaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of over-alkylation that is common with direct N-alkylation using alkyl halides.[9]
Q4: How can I effectively purify the final product?
A4:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective purification method to separate it from non-volatile impurities and any remaining starting materials.[1]
-
Crystallization of the Hydrochloride Salt: A common and effective method for purifying amines is to convert them to their hydrochloride salts. This can be achieved by treating a solution of the crude amine with hydrochloric acid. The resulting salt often has good crystallinity and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[1]
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a synthesized and optimized procedure based on established principles of N-alkylation.
Materials:
-
Ethylamine (solution in ethanol or THF, or condensed gas)
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile.
-
Addition of Reagents: To the solvent, add potassium carbonate (1.2 equivalents) and ethylamine (4 equivalents). Stir the mixture to ensure good suspension of the base.
-
Slow Addition of Electrophile: Slowly add 2-chlorobenzyl chloride (1 equivalent) to the stirred mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the organic layer with 1 M HCl. The product will move into the aqueous layer.
-
Wash the acidic aqueous layer with diethyl ether to remove any non-basic organic impurities.
-
Basify the aqueous layer with 1 M NaOH until the pH is >10.
-
Extract the product back into diethyl ether (3x).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Ethylamine:2-Chlorobenzyl Chloride Ratio | 4:1 | Minimizes over-alkylation to the tertiary amine.[1] |
| Base | K₂CO₃ (1.2 eq) | Neutralizes HCl byproduct without being nucleophilic. |
| Solvent | Acetonitrile (ACN) | Good solubility for reagents and facilitates Sₙ2 reaction.[1] |
| Temperature | 70°C | Provides sufficient activation energy without excessive byproduct formation.[1] |
| Reaction Time | 6-12 hours | Should be monitored by TLC/LC-MS for completion.[1] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
- Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
- Manufacturing Process. [No valid URL found]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
N-Dealkylation of Amines. PMC - NIH. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [No valid URL found]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
Sources
- 1. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"N-(2-chlorobenzyl)-N-ethylamine" side reactions and byproduct formation
A Guide to Troubleshooting Side Reactions and Byproduct Formation
Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important secondary amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound is typically approached via two primary routes: the direct N-alkylation of ethylamine with a 2-chlorobenzyl halide, or the reductive amination of 2-chlorobenzaldehyde with ethylamine. While seemingly straightforward, both methods are susceptible to side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their probable causes rooted in competing reaction pathways, and actionable solutions to mitigate them.
Question 1: My reaction shows a low yield of the desired product, and the TLC/LC-MS analysis reveals multiple new spots, particularly one that is less polar than my product.
Answer: This is a classic symptom of over-alkylation , the most common side reaction in the N-alkylation of primary amines.[1][2] The desired product, this compound (a secondary amine), is often more nucleophilic than the starting ethylamine (a primary amine).[2] Consequently, it can compete with ethylamine and react with another molecule of the 2-chlorobenzyl halide, leading to the formation of the tertiary amine, N,N-bis(2-chlorobenzyl)ethylamine . In some cases, this can proceed further to form a quaternary ammonium salt.[3]
Workflow for Mitigating Over-alkylation
Sources
Technical Support Center: Purification of N-(2-chlorobenzyl)-N-ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of N-(2-chlorobenzyl)-N-ethylamine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common and complex purification challenges.
Understanding the Purification Challenge
This compound is a secondary amine that, like many of its class, presents unique purification challenges. Its basic nature can lead to problematic interactions with standard purification media, and its synthesis via reductive amination of 2-chlorobenzaldehyde with ethylamine can introduce a variety of impurities that may be difficult to separate.[1][2] This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.
Anticipated Impurities in the Synthesis of this compound
A thorough understanding of potential impurities is the first step toward successful purification. The following table outlines the likely contaminants arising from the reductive amination synthesis route.
| Impurity | Source | Potential Impact on Purification |
| Unreacted 2-chlorobenzaldehyde | Incomplete reaction. | Can co-elute with the product in non-polar solvent systems. May interfere with crystallization.[3] |
| Unreacted Ethylamine | Excess reagent used to drive the reaction to completion. | Highly volatile and water-soluble, usually removed during aqueous work-up.[4] |
| Imine Intermediate | Incomplete reduction of the initially formed imine. | Can be difficult to separate from the final product due to similar polarity. May hydrolyze back to the aldehyde. |
| Tertiary Amine Byproduct | Over-alkylation of the desired secondary amine.[2] | Often has a similar polarity to the desired product, making chromatographic separation challenging. |
| 2-Chlorobenzyl alcohol | Reduction of unreacted 2-chlorobenzaldehyde by the reducing agent. | Can be separated from the more basic amine product by acidic extraction or chromatography. |
| Solvent Adducts/Impurities | Reaction with solvent (e.g., formation of byproducts with methanol if used as a solvent).[5] | Can complicate analysis and purification. |
| Degradation Products | Oxidation or other degradation pathways of the amine product, especially if exposed to air and heat.[6] | Can lead to a complex mixture of impurities. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography
Question: My this compound is streaking or tailing significantly on my silica gel column. What is causing this and how can I fix it?
Answer: This is a classic issue encountered when purifying basic compounds like amines on standard silica gel.[1] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to poor peak shape and sometimes irreversible adsorption.
Causality: The lone pair of electrons on the nitrogen of your amine interacts with the acidic protons of the silanol groups, causing the molecule to "stick" to the stationary phase. This results in a slow and uneven elution, manifesting as tailing or streaking.
Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a standard choice. A concentration of 0.1-1% (v/v) TEA in your eluent is typically sufficient to neutralize the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[7]
-
Use of an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives as their surfaces are basic and will not have the strong acidic interactions with your amine.[1][8]
-
Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography can be a viable option.[7]
Question: I am having trouble separating the tertiary amine byproduct from my desired secondary amine using column chromatography. What can I do?
Answer: The separation of secondary and tertiary amines with similar structures can be challenging due to their close polarities.
Solutions:
-
Optimize Your Solvent System: A shallow solvent gradient can help to resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to carefully optimize the solvent system before committing to the column.[9]
-
Consider a Different Stationary Phase: As mentioned previously, amine-functionalized silica can offer different selectivity compared to standard silica gel and may improve the separation.
-
Purification via the Hydrochloride Salt: Convert the mixture of amines to their hydrochloride salts. The difference in the crystal lattice energies and solubilities of the secondary and tertiary amine salts may allow for separation by fractional crystallization.
Recrystallization
Question: I am trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at a temperature below the boiling point of the solvent. Upon cooling, the molten solute separates as an oil rather than crystallizing.
Solutions:
-
Change the Solvent: The ideal recrystallization solvent will have high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[10] Experiment with a range of solvents with different polarities and boiling points. A solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be effective.[11]
-
Lower the Crystallization Temperature: If your compound is melting, you are likely using a solvent with too high of a boiling point. Switch to a lower-boiling point solvent.
-
Recrystallization of the Hydrochloride Salt: The free base of this compound may be an oil or a low-melting solid, making recrystallization difficult. Converting it to its hydrochloride salt will significantly increase the melting point and crystallinity, making recrystallization much more feasible.[11][12][13]
Question: My recovery after recrystallization is very low. How can I improve my yield?
Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
-
Use a Minimum Amount of Hot Solvent: Dissolve your crude product in the minimum amount of boiling or near-boiling solvent required for complete dissolution.[10]
-
Optimize the Cooling Process: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Choose a Better Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.[10]
Product Stability
Question: My purified this compound is turning yellow/brown upon storage. What is happening?
Answer: Amines, particularly aromatic amines, can be susceptible to air oxidation over time, leading to the formation of colored impurities.[6][12]
Solutions:
-
Store Under an Inert Atmosphere: Store the purified amine under an inert atmosphere such as nitrogen or argon to minimize contact with oxygen.
-
Refrigerate: Store the compound at a low temperature (2-8 °C) to slow down the rate of degradation.
-
Protect from Light: Store in an amber vial or a container protected from light, as light can also promote degradation.
-
Convert to the Hydrochloride Salt: The hydrochloride salt of the amine is generally much more stable and less prone to air oxidation than the free base.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
For high purity, a combination of methods is often best. Start with an acidic wash during the workup to remove non-basic impurities. Then, column chromatography on silica gel with a triethylamine-modified eluent is a robust method for removing most impurities.[1][7] For the highest purity, subsequent recrystallization of the hydrochloride salt is recommended.[11][13]
Q2: How can I effectively remove unreacted 2-chlorobenzaldehyde?
An acidic wash (e.g., with 1M HCl) during the initial workup will protonate the amine, making it water-soluble, while the neutral aldehyde will remain in the organic layer.[14]
Q3: My final product is an oil at room temperature. How can I get a solid?
If the free base is an oil, converting it to a salt, such as the hydrochloride or hydrobromide salt, will likely yield a crystalline solid that can be easily handled and further purified by recrystallization.[11][12]
Q4: What are the best storage conditions for purified this compound?
The free base should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.[6] The hydrochloride salt is more stable and can be stored at room temperature, although refrigeration is still recommended for long-term storage.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:4:1 hexanes:ethyl acetate:triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Sources
- 1. biotage.com [biotage.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. Ethylamine | 75-04-7 [chemicalbook.com]
- 5. N-(3-Chlorobenzyl)ethanamine | C9H12ClN | CID 457583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.rochester.edu [chem.rochester.edu]
"N-(2-chlorobenzyl)-N-ethylamine" reaction scale-up issues and solutions
Technical Support Center: N-(2-chlorobenzyl)-N-ethylamine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. This compound is a key intermediate in various synthetic pathways. Its successful and efficient production is often pivotal for project timelines.
The synthesis can primarily be achieved via two routes: direct N-alkylation of ethylamine with 2-chlorobenzyl chloride, or, more commonly for process scale, the reductive amination of 2-chlorobenzaldehyde with ethylamine. Reductive amination is frequently the preferred industrial method as it avoids the use of potentially genotoxic alkyl halides and minimizes issues of over-alkylation.[1] This guide will focus on the challenges and solutions associated with the scale-up of the reductive amination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? The two main synthetic routes are the nucleophilic substitution (N-alkylation) of ethylamine with 2-chlorobenzyl chloride and the reductive amination of 2-chlorobenzaldehyde with ethylamine.[1][2]
Q2: Why is reductive amination generally preferred for scale-up? Reductive amination is considered a "greener" chemical process.[3] It avoids highly reactive alkyl halides, which can be genotoxic, and offers better control, preventing the common issue of di-alkylation that leads to difficult-to-remove impurities.[4] The reaction can often be performed as a one-pot synthesis, which improves process efficiency by eliminating the need for intermediate purification steps.[3]
Q3: What are the most critical challenges when scaling up the reductive amination for this compound? The most significant challenges include:
-
Thermal Management: Both the initial imine formation and the subsequent reduction step are exothermic. Poor heat dissipation on a large scale can lead to side reactions, impurity formation, and potential safety hazards.[5]
-
Mixing and Reagent Addition: Ensuring homogenous mixing in large reactors is crucial to avoid localized "hot spots" and high concentrations of reagents, which can drastically alter the impurity profile.[5]
-
Equilibrium Control: The initial formation of the imine from the aldehyde and amine is a reversible reaction. Efficient removal of the water byproduct is necessary to drive the reaction to completion.[3]
-
Product Isolation and Purification: The final product's physical properties (e.g., solubility as a free base vs. a salt) can complicate extraction and isolation, potentially leading to yield loss during workup.[5]
Q4: What are the key safety considerations for this process at scale? Key safety concerns involve the handling of flammable solvents (e.g., methanol, THF), the management of exothermic reactions to prevent thermal runaways, and the use of hydride reducing agents which can react violently with water and may release flammable hydrogen gas. If catalytic hydrogenation is used as the reduction method, the handling of hydrogen gas under pressure and the pyrophoric nature of some catalysts (e.g., Raney Nickel) are critical safety points.
Troubleshooting Guide: Scale-Up Issues & Solutions
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Issue Category: Low Reaction Yield
Question: We are observing a significant drop in yield upon moving from a 1L flask to a 50L reactor. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue, often attributable to several factors that are less pronounced at the lab scale.
-
Poor Temperature Control: The increased volume-to-surface area ratio in a large reactor makes heat dissipation less efficient. An uncontrolled exotherm from the hydride reduction can lead to the degradation of the product or the formation of byproducts.
-
Solution:
-
Implement a jacketed reactor with a reliable temperature control unit (TCU).
-
Establish a controlled, slow addition profile for the reducing agent using a dosing pump.
-
Monitor the internal batch temperature at multiple points to detect any localized hot spots.[5]
-
-
-
Incomplete Imine Formation: The reversible reaction between 2-chlorobenzaldehyde and ethylamine may not have reached completion before the reducing agent was added.[3]
-
Solution:
-
Increase the reaction time for imine formation before introducing the reducing agent.
-
Consider removing water via azeotropic distillation (e.g., with toluene and a Dean-Stark trap) to drive the equilibrium forward.[1]
-
Use in-process controls (e.g., GC or IR) to confirm the disappearance of the starting aldehyde before proceeding.
-
-
-
Product Loss During Workup: The product, this compound, may have some solubility in the aqueous phase, especially if the pH is not optimal for extraction.
-
Solution:
-
Carefully adjust the pH of the aqueous layer to ensure the product is in its free base form (typically pH > 10) before extraction.
-
Perform extractions with the appropriate solvent and use a brine wash to decrease the solubility of the amine in the aqueous layer.
-
Minimize the total volume of water used during the workup procedure to reduce losses.[5]
-
-
Issue Category: High Impurity Profile
Question: Our scaled-up batch contains significant levels of 2-chlorobenzyl alcohol and unreacted 2-chlorobenzaldehyde. How can we mitigate this?
Answer: The presence of these specific impurities points directly to issues with the reduction step.
-
Cause 1: Premature Aldehyde Reduction: The reducing agent, particularly a strong one like sodium borohydride (NaBH₄), can reduce the starting aldehyde directly to 2-chlorobenzyl alcohol if it is added before imine formation is complete.[1][4]
-
Solution:
-
Sequential Addition: Ensure the imine has fully formed before adding the NaBH₄. A hold time of 1-2 hours after mixing the aldehyde and amine is common.[6]
-
Use a Selective Reducing Agent: Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are significantly more selective for the reduction of the imine over the aldehyde, allowing for a true one-pot reaction where all components can be mixed together.[4][6]
-
-
-
Cause 2: Insufficient Reducing Agent or Incomplete Reaction: Unreacted aldehyde may persist if the stoichiometry of the reducing agent is incorrect or if the reaction time is too short.
-
Solution:
-
Verify the purity and activity of the reducing agent. Hydride reagents can degrade with improper storage.
-
Slightly increase the molar equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq.), but be mindful of the increased exotherm and potential for other side reactions.
-
Monitor the reaction to completion using TLC or GC to ensure all the intermediate imine has been consumed.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient heat transfer leading to side reactions. | Use a jacketed reactor, control reagent addition rate.[5] |
| Incomplete imine formation (equilibrium). | Remove water azeotropically or increase pre-reduction hold time.[1][3] | |
| Product loss during aqueous workup. | Optimize pH for extraction, use brine washes.[5] | |
| High Impurity | Formation of 2-chlorobenzyl alcohol. | Allow imine to form completely before adding NaBH₄, or switch to a selective reagent like NaBH(OAc)₃.[4][6] |
| Unreacted 2-chlorobenzaldehyde. | Confirm imine formation before reduction; check stoichiometry and quality of reducing agent. | |
| Aldol condensation byproducts. | Maintain neutral or slightly acidic pH; ensure strict temperature control.[1] |
Experimental Protocols & Methodologies
Reductive Amination Reaction Mechanism
The reaction proceeds via a two-step sequence within a single pot: nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to an imine intermediate. The imine is then selectively reduced to the target secondary amine.
Caption: Reductive amination workflow.
Protocol 1: Lab-Scale Synthesis (Illustrative)
This protocol is a representative example. All procedures should be risk-assessed and optimized before execution.
Materials:
-
2-Chlorobenzaldehyde (10.0 g, 71.1 mmol, 1.0 eq)
-
Ethylamine (70% solution in water, 5.5 g, 85.4 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (18.1 g, 85.4 mmol, 1.2 eq)
-
Dichloromethane (DCM) (200 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-chlorobenzaldehyde and dichloromethane.
-
Add the ethylamine solution dropwise at room temperature. Stir the mixture for 1 hour to allow for imine formation.
-
In portions, carefully add the sodium triacetoxyborohydride to the reaction mixture. Note: Mild exotherm and gas evolution may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 4-6 hours), slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 2: Key Scale-Up Modifications (50L Reactor)
When scaling up the above process, the following modifications are critical for safety and efficiency.
| Parameter | Lab Scale (1L Flask) | Pilot Scale (50L Reactor) | Rationale |
| Vessel | Round-bottom flask | Glass-lined or stainless steel jacketed reactor | Material compatibility and temperature control. |
| Agitation | Magnetic stirrer | Overhead retreat-curve or pitched-blade impeller | Ensures homogeneity in a larger volume. |
| Reagent Addition | Manual pouring/pipetting | Metering pump with subsurface feed line | Controls reaction rate and exotherm; prevents localized concentration at the surface. |
| Temp. Control | Ice bath / heating mantle | Automated Temperature Control Unit (TCU) | Provides precise and responsive heating/cooling to manage exotherms safely. |
| Workup | Separatory funnel | Use the reactor for quenching and phase separation | Minimizes transfers and potential for spills. |
| Monitoring | TLC | In-situ probes (e.g., ReactIR) or rapid sampling for GC/HPLC | Provides real-time data for better process control and endpoint determination. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing issues during a scale-up campaign.
Caption: A decision tree for troubleshooting common scale-up problems.
References
- Reductive Amination - Wordpress. (2026). A general overview of reductive amination, highlighting its advantages as a greener alternative to SN2-type reactions and discussing common reagents and reaction conditions.
- Technical Support Center: Challenges in Scaling Up Bis(2-chloroethyl)ethylamine Production - Benchchem. (n.d.). Provides insights into common scale-up challenges such as temperature control, impurity formation, and product loss during workup, which are analogous to the target synthesis.
- Reductive amination - Wikipedia. (n.d.). Describes the reaction process, including the formation of the imine intermediate and common challenges like managing the equilibrium.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Explains the utility of reductive amination and the rationale for using selective reducing agents like sodium cyanoborohydride to avoid reducing the starting aldehyde.
- Reductive Amination - Common Conditions. (n.d.). Details common reducing agents used for reductive amination, including NaBH(OAc)₃ (STAB) and NaBH₄, and their typical solvent systems and conditions.
- An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzyl Chloride Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for the Reductive Amination of 2-Chlorobenzaldehyde with 1-Phenylethylamine - Benchchem. (n.d.).
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Analysis of N-(2-chlorobenzyl)-N-ethylamine
Welcome to the Technical Support Center for the analysis of N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analytical characterization of this secondary amine. By understanding the underlying chemical principles and leveraging field-proven methodologies, you can ensure the generation of accurate, reproducible, and reliable data.
This document is structured to provide direct, actionable advice through a comprehensive Troubleshooting Guide and a detailed Frequently Asked Questions (FAQs) section.
Troubleshooting Guide: Common Analytical Pitfalls
This section addresses specific issues you may encounter during the HPLC-UV/DAD and GC-MS analysis of this compound. Each entry details the problem, probable causes, and validated solutions.
Issue 1: HPLC - Poor Peak Shape (Tailing)
Problem: You observe significant peak tailing for this compound during reversed-phase HPLC analysis, leading to poor integration and inaccurate quantification.
Probable Causes:
-
Secondary Silanol Interactions: The basic nature of the secondary amine in this compound leads to strong interactions with acidic silanol groups on the surface of traditional silica-based C18 columns. This is a primary cause of peak tailing for amines.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low to ensure the analyte is fully protonated, or not high enough to deprotonate the silanols, mixed-mode interactions can occur.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak asymmetry.
-
Metal Chelation: The amine can interact with trace metals in the HPLC system (e.g., stainless steel frits, column hardware), causing tailing.
Solutions & Explanations:
-
Employ a Base-Deactivated Column: Utilize a modern, high-purity silica column with end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) designed to minimize silanol activity. These columns provide a more inert surface, reducing the secondary interactions that cause tailing.
-
Optimize Mobile Phase pH and Buffer:
-
Low pH Approach: Use a mobile phase with a pH between 2.5 and 3.5. At this pH, this compound (with an estimated pKa around 9-10) will be fully protonated, and most silanol groups will be in their neutral form, minimizing ionic interactions. A buffer like 10-20 mM phosphate or formate is recommended to maintain a stable pH.
-
High pH Approach (with appropriate column): If using a pH-stable column (e.g., hybrid or polymer-based), a mobile phase pH of 9-10 can be effective. This deprotonates the analyte, reducing its interaction with any remaining ionized silanols. Ammonium bicarbonate or carbonate buffers are suitable for this range.
-
-
Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "shielding" the analyte from these interactions.
-
Check for Overload: Prepare a dilution series of your sample and inject. If peak shape improves with lower concentrations, you are likely overloading the column. Adjust your sample concentration accordingly.
-
Consider an Inert Flow Path: For highly sensitive analyses, using HPLC systems with PEEK or other biocompatible materials can mitigate metal chelation effects.
Issue 2: GC-MS - Low Response and/or Peak Tailing
Problem: You observe a weak signal, poor peak shape, or complete loss of this compound during GC-MS analysis.
Probable Causes:
-
Analyte Adsorption: The polar and basic nature of the amine can lead to strong adsorption at active sites within the GC system, particularly in the inlet liner (especially if it contains glass wool), at the head of the column, or on contaminated surfaces.
-
Thermal Degradation: Although generally stable, high temperatures in the GC inlet can potentially cause degradation of halogenated benzylamines.
-
Inappropriate Column Phase: Using a standard non-polar column (e.g., DB-1/HP-1) may not be ideal for this polar, basic compound, leading to poor peak shape.
Solutions & Explanations:
-
Use an Ultra-Inert Inlet Liner: This is the most critical step. Employ a deactivated inlet liner specifically designed for active compounds. Tapered liners can also help focus the sample onto the column, minimizing contact with metal surfaces in the inlet. Avoid using glass wool, as it is a common source of active sites.
-
Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 220 °C) and gradually increase to find the optimal balance between efficient volatilization and minimal degradation.
-
Select an Appropriate GC Column: A low-to-mid polarity column with base-deactivation is highly recommended. Look for phases specifically designed for the analysis of amines (e.g., a 5% phenyl-methylpolysiloxane with base deactivation or a specialized wax-type column).
-
System "Priming": Before running your samples, perform several injections of a high-concentration standard of your analyte or another basic compound. This process, known as priming, deactivates any residual active sites in the system for a short period, leading to improved chromatography for subsequent injections.[1]
Issue 3: Mass Spectrometry - Inconsistent Fragmentation and Identification
Problem: The mass spectrum of your compound is inconsistent between runs, or you are unsure which fragments to monitor for quantification, potentially leading to misidentification.
Probable Causes:
-
In-Source Fragmentation: N-benzyl amines can be susceptible to fragmentation within the ion source of the mass spectrometer, especially with higher cone/fragmentor voltages in LC-MS or higher source temperatures in GC-MS. This can alter the ratio of the molecular ion to fragment ions.
-
Alpha Cleavage: The dominant fragmentation pathway for secondary amines is alpha cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this compound, this can occur on either side of the nitrogen.
-
Benzylic/Tropylium Ion Formation: Cleavage of the C-N bond is also highly favorable, leading to the formation of a stable 2-chlorobenzyl cation, which can rearrange to a tropylium ion.
Solutions & Explanations:
-
Optimize MS Source Conditions: For LC-MS, start with low cone/fragmentor voltages to minimize in-source fragmentation and maximize the abundance of the protonated molecular ion ([M+H]⁺). Gradually increase the voltage to induce fragmentation if needed for structural confirmation. For GC-MS, ensure the ion source temperature is not excessively high.
-
Understand the Fragmentation Pattern: The key to reliable identification and quantification is to understand the expected fragmentation. The primary fragments to monitor are:
-
Molecular Ion (GC-MS) or Protonated Molecule (LC-MS): For this compound (C₉H₁₂ClN), the molecular weight is approximately 169.65 g/mol . Look for the isotopic pattern of one chlorine atom (M+ and M+2 in a ~3:1 ratio).
-
Benzylic Cation: Cleavage of the N-CH₂ bond will yield the 2-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127). This is often a very abundant and stable fragment.
-
Alpha Cleavage Fragment: Cleavage of the bond between the ethyl group's carbons can lead to a fragment at m/z 154.
-
-
Use Tandem MS (MS/MS): For LC-MS/MS, select the protonated molecular ion as the precursor and monitor the transition to a stable product ion (e.g., m/z 125). This Multiple Reaction Monitoring (MRM) approach provides high selectivity and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical analytical conditions?
A1: Based on the structure and data from related compounds, the primary degradation concerns are oxidation and potential dealkylation.
-
Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative products, especially if samples are left exposed to air or stored in reactive solvents.
-
Dealkylation: Under harsh thermal conditions (e.g., a very hot GC inlet), dealkylation could occur, resulting in the formation of 2-chlorobenzylamine and ethylamine.
-
Hydrolytic Stability: While generally stable, prolonged exposure to highly acidic or basic mobile phases at elevated temperatures could potentially lead to slow hydrolysis, though this is less common than for esters or amides. A stability-indicating HPLC method should be developed to monitor for these potential degradants.[2][3][4][5]
Q2: How can I avoid matrix effects when analyzing this compound in complex samples like plasma or formulation excipients?
A2: Matrix effects, which cause ion suppression or enhancement in LC-MS/MS, are a significant challenge. To mitigate them:
-
Improve Sample Preparation: Use a more selective sample preparation technique than simple protein precipitation. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can more effectively remove interfering matrix components like phospholipids.
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. A longer gradient or a column with a different selectivity may be required.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The "gold standard" for correcting matrix effects is to use a deuterated or ¹³C-labeled version of this compound as the internal standard. The SIL-IS will co-elute and experience the same degree of ion suppression or enhancement as the analyte, resulting in an accurate area ratio and reliable quantification.
-
Matrix-Matched Calibrants: If a SIL-IS is not available, prepare your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the calibration curve is subject to the same matrix effects as the unknown samples.
Q3: What is the best solvent for preparing stock and working solutions of this compound?
A3: For stock solutions, high-purity methanol or acetonitrile are excellent choices due to their volatility and compatibility with both HPLC and GC. For working solutions, the diluent should ideally match the initial mobile phase composition for HPLC to ensure good peak shape. For GC, a volatile, non-polar solvent like dichloromethane or methyl tert-butyl ether can be suitable. Avoid highly aqueous solutions for long-term storage, as pH changes can affect stability. Always store solutions in amber vials and at refrigerated temperatures (2-8 °C) to minimize potential degradation.
Q4: How do I confirm the identity of a peak I believe to be this compound?
A4: A multi-faceted approach is required for confident identification:
-
Retention Time Matching: The peak's retention time should match that of a certified reference standard analyzed under the exact same conditions.
-
Mass Spectral Confirmation (GC-MS or LC-MS): The mass spectrum of the unknown peak must match the spectrum of the reference standard. This includes the molecular ion (with the correct chlorine isotope pattern) and the key fragment ions (e.g., m/z 125/127).
-
Spiking Study: Add a small amount of the reference standard to your sample and re-analyze. The peak of interest should increase in area/height without the appearance of a new, closely eluting peak.
-
High-Resolution Mass Spectrometry (HRMS): For definitive confirmation, LC-HRMS (e.g., Q-TOF or Orbitrap) can provide an accurate mass measurement of the molecular ion, allowing you to confirm the elemental composition (C₉H₁₂ClN) with a high degree of confidence.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a robust reversed-phase HPLC method.
| Parameter | Recommendation | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/DAD Detector | Standard system suitable for method development. |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm | A base-deactivated, hybrid particle column stable across a wide pH range. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides good buffering capacity at a low pH to ensure analyte protonation. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute the analyte and potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| Detection | UV at 220 nm and 265 nm | Monitor at a lower wavelength for general detection and a higher one for aromatic character. |
| Diluent | 50:50 Acetonitrile:Water | A good starting point for sample solubility and compatibility. |
System Suitability:
-
Tailing Factor: For a 10 µg/mL standard, the tailing factor should be ≤ 1.5.
-
Reproducibility: Five replicate injections of the standard should have a %RSD of ≤ 2.0% for peak area.
Protocol 2: GC-MS Impurity Profiling Method
This protocol is designed for the sensitive detection and identification of this compound and related volatile impurities.[6]
| Parameter | Recommendation | Rationale |
| GC-MS System | GC with a split/splitless inlet coupled to a single quadrupole or triple quadrupole MS | Standard equipment for volatile/semi-volatile analysis. |
| Column | Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column with excellent inertness for active compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet | Splitless Mode, 250 °C | Maximizes sensitivity for trace analysis. |
| Inlet Liner | Agilent Ultra Inert, Single Taper | Essential for preventing analyte adsorption and ensuring good peak shape. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates the analyte from solvent and potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for EI. |
| Acquisition | Full Scan (m/z 40-400) for identification; SIM for quantification | Scan mode for identifying unknowns; Selected Ion Monitoring for high sensitivity. |
| SIM Ions | m/z 169 (Quant), 125 (Qual), 171 (Qual) | Monitoring the molecular ion and the stable benzyl fragment. |
Visualizations
Troubleshooting Workflow
A systematic approach to diagnosing analytical issues is crucial.
Caption: A logical workflow for troubleshooting common analytical problems.
Mass Spectral Fragmentation Pathway
Understanding the fragmentation is key to confident identification.
Caption: Proposed ESI-MS/MS fragmentation for this compound.
References
-
Valdez, C. A., Saavedra, J. E., & Showalter, B. M. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences. [Link]
-
Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron... (No. LLNL-JRNL-848835). Lawrence Livermore National Lab.(LLNL), Livermore, CA (United States). [Link]
-
Lurie, I. S., et al. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. PubMed. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. [Link]
-
Zhao, X., et al. (2015). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
ResearchGate. (2019). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
-
PubMed Central. (2013). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. [Link]
-
American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]
-
LCGC International. (2013). Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. irjpms.com [irjpms.com]
- 3. researchgate.net [researchgate.net]
- 4. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Technical Support Center: Enhancing the Purity of N-(2-chlorobenzyl)-N-ethylamine
Welcome to the technical support center for the purification of N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this secondary amine. Our goal is to equip you with the knowledge to diagnose and resolve common purity issues, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.
Question 1: Why is the purity of my this compound low after synthesis, and what are the likely impurities?
Low purity after the initial synthesis is a common issue and can stem from several sources, primarily related to the reaction mechanism, typically a reductive amination or a direct alkylation.
Causality: Reductive amination of 2-chlorobenzaldehyde with ethylamine is a common synthetic route. Potential side reactions include the formation of over-alkylated tertiary amines or the presence of unreacted starting materials. Direct alkylation of ethylamine with 2-chlorobenzyl chloride can also lead to the formation of quaternary ammonium salts. Furthermore, benzylamines are susceptible to air oxidation, which can lead to the formation of the corresponding imine and aldehyde as degradation products.[1][2]
Potential Impurities:
-
Unreacted Starting Materials: 2-chlorobenzaldehyde, ethylamine, or 2-chlorobenzyl chloride.
-
Over-alkylation Products: N,N-bis(2-chlorobenzyl)ethylamine.
-
Oxidation Products: N-(2-chlorobenzyl)ethanimine, 2-chlorobenzaldehyde.[1]
-
Residual Solvents and Reagents: Solvents from the reaction and workup, and residual reducing agents or bases.
Question 2: My this compound is showing significant tailing and poor separation on a standard silica gel column. What is causing this and how can I fix it?
This is a classic problem when purifying basic compounds like secondary amines on standard silica gel.
Causality: The issue arises from the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the column, resulting in poor separation and low recovery.[3]
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A small amount of triethylamine (TEA) or ammonia in the mobile phase can significantly improve peak shape and separation.[3]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with the amine, leading to better separation with less aggressive solvent systems.[3]
-
Basic alumina: Alumina is a basic adsorbent and can be an excellent alternative to silica gel for the purification of basic amines.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of this compound.
Q1: What is the best general approach for purifying crude this compound?
A combination of an initial aqueous workup followed by either column chromatography or recrystallization is generally effective. The choice between chromatography and recrystallization will depend on the nature and quantity of the impurities.
Q2: How can I effectively remove unreacted 2-chlorobenzaldehyde?
An aqueous wash with a solution of sodium bisulfite can be effective. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
Q3: My purified this compound is a yellow oil, is this normal?
While the pure compound is expected to be a colorless to pale yellow oil, a distinct yellow or brown color can be an indication of oxidation.[2] It is advisable to check the purity by an analytical method like HPLC or GC-MS. If significant impurities are detected, repurification may be necessary.
Q4: What are the recommended storage conditions for this compound to maintain its purity?
To minimize degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and heat.[2] Storing in a refrigerator or freezer can also help to slow down potential degradation pathways.
Q5: Can I purify this compound by distillation?
Distillation under reduced pressure can be a viable method for purification, especially for removing non-volatile impurities. However, care must be taken as heating can potentially promote degradation. It is crucial to determine the boiling point of the compound at a given pressure and to monitor the purity of the distilled fractions.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound using silica gel chromatography with a modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate with 0.1% TEA).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane, with a constant 0.1% TEA.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization as the Hydrochloride Salt
This method is particularly useful for obtaining a highly pure, crystalline solid from an oily crude product.
Materials:
-
Crude this compound
-
Diethyl ether or another suitable non-polar solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether)
-
Isopropanol or ethanol
-
Acetone
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent like diethyl ether.
-
Salt Formation: Slowly add a solution of HCl in diethyl ether to the stirred solution of the amine. The hydrochloride salt will precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., acetone), and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Common Issues in Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction of the basic amine with acidic silica gel. | Add 0.1-1% triethylamine or ammonia to the mobile phase. |
| Poor Separation | Inappropriate solvent system or stationary phase. | Optimize the mobile phase polarity. Consider using amine-functionalized silica or basic alumina. |
| Low Recovery | Irreversible adsorption of the product onto the column. | Use a modified mobile phase or an alternative stationary phase. |
| Co-elution of Impurities | Similar polarity of the product and impurities. | Employ a shallower solvent gradient or try a different solvent system. |
Visualizations
Diagram 1: Decision Workflow for Purification Strategy
Caption: A decision tree to guide the selection of the most appropriate purification method.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A logical flowchart for troubleshooting common issues in column chromatography.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
Sources
"N-(2-chlorobenzyl)-N-ethylamine" storage and degradation problems
Welcome to the technical support center for N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Understanding the Molecule: Key Stability Considerations
This compound is a secondary amine containing a benzyl group, which makes it susceptible to specific degradation pathways. The primary points of vulnerability in the molecule are the nitrogen atom and the benzylic carbon. The lone pair of electrons on the nitrogen can be readily oxidized, and the C-N bond can be susceptible to cleavage. Proximity to the aromatic ring also makes the benzylic protons reactive.
II. Troubleshooting Guide: Investigating Compound Degradation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Loss of Purity in Stored this compound
You've analyzed a sample of this compound that has been stored in your laboratory and found a decrease in the main peak area with the appearance of new, unidentified peaks in your chromatogram.
-
Potential Cause 1: Oxidation. Exposure to atmospheric oxygen is a primary degradation pathway for benzylamines. The nitrogen atom can be oxidized, or the benzyl group can be oxidized to the corresponding aldehyde or benzoic acid.[1][2] Lower aliphatic amines are also known to get colored on storage due to atmospheric oxidation.[3]
-
Solution:
-
Inert Atmosphere Storage: Store this compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.[4]
-
Antioxidant Addition: For solutions, consider the addition of a suitable antioxidant, but ensure it does not interfere with your downstream applications.
-
Characterize Degradants: Use LC-MS to identify the mass of the degradation products. An increase in mass corresponding to the addition of one or more oxygen atoms can confirm oxidation.
-
-
Potential Cause 2: Hydrolysis. If the compound has been stored in a non-anhydrous solvent or exposed to high humidity, the benzylamine functionality could be susceptible to hydrolysis, although this is generally less common for amines than for esters or amides.
-
Solution:
-
Dry Storage Conditions: Ensure the compound is stored in a tightly sealed container with a desiccant to protect it from moisture.[5]
-
Use of Anhydrous Solvents: When preparing solutions for storage, use high-purity, anhydrous solvents.
-
-
Potential Cause 3: Photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in aromatic compounds.[6][7]
-
Solution:
-
Amber Vials: Always store this compound, both neat and in solution, in amber or light-blocking containers.[8]
-
Minimize Light Exposure: During handling and experimentation, minimize the exposure of the compound to direct light.
-
Problem 2: Inconsistent Results in Biological Assays
You are using this compound in a cell-based assay and observe variability in your results between experiments, even when using the same stock solution.
-
Potential Cause 1: Degradation in Aqueous Media. The pH and composition of your assay buffer can influence the stability of the compound. For example, some amines can degrade under acidic or basic conditions.[9]
-
Solution:
-
Freshly Prepared Solutions: Prepare fresh working solutions of this compound from a solid stock just before each experiment.
-
Stability in Assay Media: Perform a short-term stability study of the compound in your specific assay buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8 hours) by HPLC to check for degradation.
-
-
Potential Cause 2: Interaction with Assay Components. The compound may interact with components in your cell culture medium or with other reagents.
-
Solution:
-
Simplified Matrix Testing: Test the stability of this compound in a simplified buffer (e.g., PBS) and compare it to the stability in the full assay medium to identify potential interactions.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a cool, dry, and dark place.[5][8] Storage at -20°C is recommended. To prevent oxidation, the vial can be flushed with an inert gas like argon or nitrogen before sealing.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[4] |
| Light | Protected (Amber Vial) | Prevents photodegradation.[8] |
| Humidity | Low (with desiccant) | Minimizes potential hydrolysis.[5] |
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage (1-2 weeks), solutions can be kept at -20°C in tightly sealed, amber vials. For longer-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
Q3: What are the likely degradation products of this compound?
Based on the chemistry of benzylamines, the following are potential degradation products:
-
Oxidation Products: 2-chlorobenzaldehyde, 2-chlorobenzoic acid, and this compound N-oxide.[1][2]
-
Imines and Aldehydes: The oxidation of benzylamines can lead to the formation of corresponding aldimines.[1] Hydrolysis of the imine can then form an aldehyde and a lower-order amine.[10]
-
Photodegradation Products: Exposure to light can lead to a variety of complex degradation products.
Q4: How can I check the purity of my this compound sample?
A stability-indicating HPLC method with UV detection is the most common and reliable way to assess the purity of your sample.[11][12] This method should be able to separate the parent compound from any potential degradation products and impurities.
IV. Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Start with a simple mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.
3. Forced Degradation Study: To ensure your method is stability-indicating, you must be able to resolve the parent peak from all potential degradation products. This is achieved through a forced degradation study.[13][14]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[13]
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for several days.
-
Photodegradation: Expose the compound (solid and in solution) to UV and visible light.
4. Method Validation:
-
Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Workflow for Forced Degradation and Method Development
Caption: Workflow for developing a stability-indicating analytical method.
Potential Degradation Pathway
Caption: Potential oxidative degradation pathways.
V. References
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 68. The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. ijcrt.org [ijcrt.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Inconsistencies in N-(2-chlorobenzyl)-N-ethylamine Experiments
Welcome to the technical support center for N-(2-chlorobenzyl)-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common inconsistencies encountered during the synthesis, purification, and analysis of this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction: The Synthetic Landscape
This compound is typically synthesized via a reductive amination reaction between 2-chlorobenzaldehyde and ethylamine. This method is favored for its efficiency and selectivity. The most common and recommended reducing agent for this transformation is sodium triacetoxyborohydride (STAB), a mild reagent that selectively reduces the intermediate imine in the presence of the starting aldehyde.
However, inconsistencies in yield, purity, and analytical data can arise from various factors, including reagent quality, reaction conditions, and work-up procedures. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
A1: Low or no yield in the reductive amination of 2-chlorobenzaldehyde with ethylamine can stem from several critical factors:
-
Inefficient Imine Formation: The initial condensation of 2-chlorobenzaldehyde and ethylamine to form the imine intermediate is a reversible equilibrium reaction. If the equilibrium does not favor the imine, the subsequent reduction step will be inefficient.
-
Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the addition of the reducing agent. Alternatively, a catalytic amount of a weak acid, such as acetic acid, can be used to promote imine formation.
-
-
Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is highly sensitive to moisture.[1] If the reagents or solvent are not anhydrous, the STAB will decompose, losing its reducing power.
-
Solution: Ensure that all glassware is thoroughly dried, and use anhydrous solvents. It is best practice to handle STAB in a dry, inert atmosphere (e.g., under nitrogen or argon).[1] The potency of STAB can also degrade over time, so using a freshly opened bottle or a properly stored reagent is recommended.[2]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction outcome.
-
Solution: The reaction is typically performed at room temperature.[3] Ensure the reaction is stirred for a sufficient duration (often several hours to overnight) to allow for complete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Formation of Multiple Products/Impurities
Q2: My analytical data (TLC, LC-MS, NMR) shows multiple spots/peaks in addition to my desired product. What are these impurities, and how can I minimize them?
A2: The formation of multiple products is a common issue. The likely culprits are:
-
Unreacted Starting Materials: The presence of 2-chlorobenzaldehyde and/or ethylamine in the final product indicates an incomplete reaction.
-
Identification: Unreacted 2-chlorobenzaldehyde can be identified by its characteristic aldehyde proton peak in ¹H NMR (around 10 ppm) and carbonyl peak in ¹³C NMR (around 190-200 ppm).
-
Solution: Increase the reaction time or the amount of the limiting reagent. Ensure the reducing agent is active.
-
-
Overalkylation (Tertiary Amine Formation): The desired secondary amine product, this compound, can react further with another molecule of 2-chlorobenzaldehyde to form the tertiary amine, N,N-bis(2-chlorobenzyl)ethylamine.
-
Identification: The tertiary amine will have a different retention time in HPLC and GC and will show a different fragmentation pattern in MS. In ¹H NMR, the N-H proton signal will be absent, and additional signals for the second 2-chlorobenzyl group will be present.
-
Solution: Use a slight excess of the amine (ethylamine) relative to the aldehyde to favor the formation of the secondary amine.[3] A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also minimize overalkylation.[4]
-
-
Reduction of the Aldehyde: Although STAB is selective for the imine, under certain conditions (e.g., presence of a stronger reducing agent impurity), it can reduce the starting aldehyde to 2-chlorobenzyl alcohol.
-
Identification: 2-chlorobenzyl alcohol will have a characteristic benzylic CH₂ peak and a hydroxyl (OH) peak in the ¹H NMR spectrum.
-
Solution: Use a high-purity, mild reducing agent like STAB. Avoid stronger reducing agents like sodium borohydride in a one-pot reaction unless the imine is pre-formed.
-
Purification Challenges
Q3: I am having difficulty purifying my product. What is the best approach?
A3: this compound is a basic compound, which allows for effective purification using acid-base extraction.
-
Acid-Base Extraction Protocol:
-
After the reaction is complete, quench any remaining reducing agent by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers and wash them with a dilute acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[5]
-
Separate the aqueous layer and basify it with a strong base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the now basic aqueous layer with an organic solvent. The deprotonated, neutral amine product will move back into the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography on silica gel can be employed. However, basic amines can interact strongly with the acidic silica gel, leading to peak tailing.
-
Solution: To improve separation, add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase.[6]
-
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
2-chlorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves
Procedure:
-
To a stirred solution of 2-chlorobenzaldehyde (1.0 eq.) in anhydrous DCE (~0.1 M) at room temperature, add ethylamine (1.0-1.2 eq.).
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture for 30-60 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added if the reaction is sluggish.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, proceed with the acid-base extraction workup as described in the purification section.
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of your product. The following are expected analytical data based on the structure of this compound and data from structurally similar compounds.
Table 1: Predicted Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm, 4H), Benzylic CH₂ (singlet, ~3.8 ppm, 2H), N-CH₂ (quartet, ~2.7 ppm, 2H), CH₃ (triplet, ~1.1 ppm, 3H), N-H (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (~127-138 ppm), Benzylic CH₂ (~52 ppm), N-CH₂ (~44 ppm), CH₃ (~15 ppm). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 169/171 (due to ³⁵Cl/³⁷Cl isotopes). A prominent fragment at m/z 125/127 corresponding to the chlorobenzyl cation is also expected.[3] |
| HPLC | A single major peak on a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer). |
Visualizing the Workflow and Potential Pitfalls
Reductive Amination Workflow
Caption: A decision tree for troubleshooting common experimental issues.
References
- FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
- Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobe. (URL not available)
-
Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination | Bioconjugate Chemistry - ACS Publications. [Link]
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mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]
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Question about reductive amination reaction procedure : r/Chempros - Reddit. [Link]
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(156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE - Proceedings. [Link]
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Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
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Acid–base extraction - Wikipedia. [Link]
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Reductive Amination - Common Conditions. [Link]
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Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. [Link]
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N-(2-chlorobenzyl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide - Veeprho. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
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Validation & Comparative
A Comprehensive Guide to the Spectroscopic Validation of N-(2-chlorobenzyl)-N-ethylamine
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of spectroscopic techniques for the structural elucidation of N-(2-chlorobenzyl)-N-ethylamine, a substituted secondary amine. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.
The Subject Molecule: this compound
This compound is a secondary amine featuring both aromatic and aliphatic moieties. Its structure presents several key features that are amenable to spectroscopic analysis: a substituted benzene ring, a benzylic methylene group, an ethyl group, and a secondary amine nitrogen. Our objective is to use a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the precise arrangement of atoms within this molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Theoretical Principles and Predictions
The underlying principle of NMR is the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a proton absorbs energy (its chemical shift, δ) is highly sensitive to its local electronic environment. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those near electronegative atoms are "deshielded" and appear at higher chemical shifts (downfield). Furthermore, the spin-spin coupling between neighboring protons causes signals to be split into multiplets, providing valuable information about proton connectivity.
For this compound, we can predict the following signals:
-
Aromatic Protons (Ar-H): The four protons on the 2-chlorobenzyl group will appear in the aromatic region, typically between 6.5-8.0 ppm.[1][2][3] Due to the influence of the chlorine and benzylamine substituents, these protons will likely exhibit complex splitting patterns.
-
Benzylic Protons (-CH₂-Ar): The two protons of the methylene group attached to the benzene ring are in a "benzylic" position and are expected to resonate between 2.0-3.0 ppm.[1][2][3] These protons will be split by the neighboring protons of the ethyl group.
-
Ethyl Group Protons (-CH₂CH₃): The ethyl group will give rise to two distinct signals:
-
A quartet for the methylene protons (-CH₂-), deshielded by the adjacent nitrogen, typically appearing around 2.3-3.0 ppm.[4] The signal will be split into a quartet by the three neighboring methyl protons.
-
A triplet for the methyl protons (-CH₃), appearing further upfield, generally between 1.0-1.7 ppm.[5] This signal will be split into a triplet by the two neighboring methylene protons.
-
-
Amine Proton (N-H): The proton attached to the nitrogen in a secondary amine can appear over a broad range (δ 0.5-5.0 ppm) and is often a broad singlet.[4][5] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation and Comparison
| Predicted ¹H NMR Data | Hypothetical Observed Data | Interpretation |
| ~7.0-7.5 ppm (multiplet, 4H) | 7.1-7.4 ppm (multiplet, 4H) | Confirms the presence of the four protons on the substituted benzene ring. |
| ~3.6 ppm (singlet, 2H) | 3.65 ppm (singlet, 2H) | Indicates the two benzylic protons. The singlet nature suggests minimal coupling to the N-H proton, which can occur due to rapid exchange. |
| ~2.6 ppm (quartet, 2H) | 2.62 ppm (quartet, 2H) | Corresponds to the methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~1.1 ppm (triplet, 3H) | 1.15 ppm (triplet, 3H) | Represents the methyl protons of the ethyl group, split by the adjacent methylene group. |
| Broad signal (1H) | Broad singlet at 1.5 ppm (1H) | Consistent with the secondary amine proton.[6] |
The close correlation between the predicted and hypothetical observed data strongly supports the proposed structure.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural validation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable complementary technique.
Theoretical Principles and Predictions
In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a single signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.
For this compound, we can predict the following signals:
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region, typically between 120-150 ppm.[1][2] The carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the benzyl group will have distinct chemical shifts from the other four.
-
Benzylic Carbon (-CH₂-Ar): This carbon will appear in the range of 40-65 ppm.
-
Ethyl Group Carbons (-CH₂CH₃):
-
The methylene carbon (-CH₂-), being attached to the nitrogen, will be deshielded and appear around 40-50 ppm.
-
The methyl carbon (-CH₃) will be the most shielded carbon and will appear upfield, typically between 10-20 ppm.
-
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a higher concentration of the sample and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope. Proton decoupling is almost always employed to simplify the spectrum, resulting in single lines for each unique carbon.
Data Interpretation and Comparison
| Predicted ¹³C NMR Data | Hypothetical Observed Data | Interpretation |
| 6 signals between 120-150 ppm | 138.2, 134.1, 130.5, 129.8, 128.6, 127.0 ppm | Confirms the six unique carbon environments in the substituted aromatic ring. |
| ~50-60 ppm | 54.1 ppm | Consistent with the benzylic carbon. |
| ~40-50 ppm | 45.3 ppm | Corresponds to the methylene carbon of the ethyl group. |
| ~10-20 ppm | 12.8 ppm | Represents the upfield methyl carbon of the ethyl group. |
The observation of the predicted number of signals in the expected chemical shift ranges provides strong evidence for the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Principles and Predictions
Different types of bonds (e.g., C-H, N-H, C-N, C=C) vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, we can deduce the presence of specific functional groups.
For this compound, we expect to see the following characteristic absorptions:
-
N-H Stretch: Secondary amines typically show a single, medium-intensity absorption band in the region of 3300-3500 cm⁻¹.[6][7][8]
-
C-H Stretch (sp³): The C-H bonds of the ethyl and benzylic methylene groups will show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]
-
C-H Stretch (sp²): The C-H bonds of the aromatic ring will show stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[3][9]
-
C=C Stretch (Aromatic): The carbon-carbon double bonds in the benzene ring will give rise to several absorptions in the 1400-1600 cm⁻¹ region.[3]
-
C-N Stretch: The stretching vibration of the C-N bond is expected in the range of 1000-1250 cm⁻¹.[5][10]
-
C-Cl Stretch: The C-Cl bond will have a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty salt plates or ATR crystal is typically taken first and subtracted from the sample spectrum.
Data Interpretation and Comparison
| Predicted IR Absorption (cm⁻¹) | Hypothetical Observed Absorption (cm⁻¹) and Intensity | Interpretation |
| 3300-3500 | 3350 (medium, sharp) | Confirms the N-H stretch of a secondary amine.[7][8] |
| 2850-2960 | 2950, 2870 (strong) | Indicates sp³ C-H stretching from the ethyl and benzyl groups. |
| 3000-3100 | 3060 (medium) | Confirms sp² C-H stretching from the aromatic ring. |
| 1400-1600 | 1590, 1470 (medium) | Characteristic C=C stretching of the aromatic ring. |
| 1000-1250 | 1180 (medium) | Consistent with C-N bond stretching.[10] |
| 600-800 | 750 (strong) | Suggests the C-Cl stretch of the 2-chlorobenzyl group. |
The presence of these characteristic absorption bands corroborates the functional groups expected for the target molecule.
Workflow for IR Analysis
Caption: Workflow for IR functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Theoretical Principles and Predictions
In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The molecule can also fragment into smaller, characteristic ions, which provides clues about the molecule's structure.
For this compound, the molecular weight is 183.67 g/mol . Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic M⁺ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.
Common fragmentation pathways for benzylamines include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
-
Benzylic Cleavage: Cleavage of the benzylic C-N bond can lead to the formation of a stable benzyl or tropylium cation. A prominent peak at m/z 91 is characteristic of the tropylium ion.[11]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: The sample is ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation and Comparison
| Predicted m/z | Hypothetical Observed m/z and (Relative Intensity) | Interpretation |
| 183/185 | 183 (100%), 185 (33%) | Molecular ion peak (M⁺) with the characteristic 3:1 isotopic pattern for a chlorine-containing compound. |
| 125/127 | 125 (80%), 127 (27%) | Loss of the ethyl group (•C₂H₅) via alpha-cleavage. |
| 91 | 91 (40%) | Formation of the tropylium ion (C₇H₇⁺) from benzylic cleavage.[11] |
| 58 | 58 (60%) | Resulting from alpha-cleavage with charge retention on the ethylamine fragment. |
The observation of the correct molecular ion with the expected isotopic pattern, along with characteristic fragment ions, provides definitive confirmation of the molecular formula and key structural features.
Comprehensive Structural Validation: A Synergistic Approach
While each spectroscopic technique provides valuable pieces of the structural puzzle, their true power lies in their combined application.
-
MS confirms the molecular weight and elemental composition (from isotopic patterns).
-
IR identifies the key functional groups present (secondary amine, aromatic ring, C-Cl bond).
-
¹³C NMR establishes the carbon framework of the molecule.
-
¹H NMR provides the most detailed map of the molecule, showing the precise connectivity and spatial relationships of the protons.
The data from these techniques are mutually reinforcing. For example, the N-H stretch in the IR spectrum is corroborated by the exchangeable N-H proton signal in the ¹H NMR spectrum. The aromatic signals in both ¹H and ¹³C NMR are consistent with the C=C and aromatic C-H stretches in the IR spectrum. The fragmentation pattern in the mass spectrum, showing the loss of an ethyl group and the formation of a benzyl fragment, aligns perfectly with the structure deduced from NMR.
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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PharmaXChange. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
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TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
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Workman, J., Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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A Comparative Analysis of Synthesis Methods for N-(2-chlorobenzyl)-N-ethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of secondary amines is a cornerstone of molecular architecture. N-(2-chlorobenzyl)-N-ethylamine, a key intermediate in the synthesis of various biologically active compounds, presents a valuable case study for comparing common synthetic strategies. This guide provides an in-depth comparative analysis of the two primary methodologies for its synthesis: direct alkylation and reductive amination. We will delve into the mechanistic underpinnings, practical advantages and disadvantages, and provide detailed experimental protocols for each approach, supported by comparative data to inform your synthetic choices.
Introduction to this compound and its Synthetic Routes
This compound is a secondary amine characterized by the presence of a 2-chlorobenzyl group and an ethyl group attached to a nitrogen atom. Its synthesis is principally approached via two distinct pathways:
-
Direct Alkylation: A classic nucleophilic substitution (SN2) reaction where ethylamine acts as the nucleophile, attacking the electrophilic carbon of 2-chlorobenzyl chloride.
-
Reductive Amination: A two-step, one-pot reaction involving the initial formation of an imine from 2-chlorobenzaldehyde and ethylamine, followed by in-situ reduction to the target secondary amine.
This guide will dissect these two methods to provide a clear understanding of their relative merits.
Method 1: Direct Alkylation of Ethylamine with 2-Chlorobenzyl Chloride
Direct alkylation is a straightforward approach to forming C-N bonds. The reaction involves the direct displacement of a leaving group (in this case, chloride) from an alkyl halide by an amine.
Mechanistic Rationale
The synthesis of this compound via direct alkylation proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the benzylic carbon of 2-chlorobenzyl chloride, which is activated towards nucleophilic attack. This concerted step results in the formation of a new carbon-nitrogen bond and the departure of the chloride ion.
A crucial aspect of this method is the acid-base chemistry that follows. The initial product is the hydrochloride salt of the secondary amine. A base is required to neutralize the generated HCl and to liberate the free amine. However, the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a significant drawback: overalkylation.[1][2]
Challenges and Considerations
The primary limitation of direct alkylation for the synthesis of secondary amines is the lack of selectivity.[1][2] The product, this compound, can compete with the starting ethylamine for the remaining 2-chlorobenzyl chloride, leading to the formation of the tertiary amine, N,N-bis(2-chlorobenzyl)ethylamine. This tertiary amine can be further alkylated to form a quaternary ammonium salt. This cascade of reactions results in a mixture of products, complicating purification and reducing the yield of the desired secondary amine.[2]
Potential side reactions in the direct alkylation of amines with alkyl halides also include elimination reactions, particularly under strongly basic conditions.[3]
Experimental Protocol: Direct Alkylation
Materials:
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)
-
2-Chlorobenzyl chloride
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., ethanol, acetonitrile, or toluene)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamine (excess, typically 2-3 equivalents) and the base (1.1 equivalents) in the chosen solvent.
-
Add 2-chlorobenzyl chloride (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to an aqueous workup to remove any remaining salts and unreacted ethylamine.
-
Purification of the crude product is typically achieved by fractional distillation under reduced pressure or column chromatography to separate the desired secondary amine from the tertiary amine and other byproducts.
Yields for analogous reactions have been reported in the range of 53% to 95%, highly dependent on the specific reaction conditions and the success of the purification process.[4]
Method 2: Reductive Amination of 2-Chlorobenzaldehyde with Ethylamine
Reductive amination is a highly efficient and selective method for the synthesis of primary, secondary, and tertiary amines.[5][6][7] It has become a preferred method in modern organic synthesis due to its ability to overcome the overalkylation issues associated with direct alkylation.[7]
Mechanistic Rationale
This one-pot reaction proceeds in two key steps:
-
Imine Formation: 2-Chlorobenzaldehyde reacts with ethylamine under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). The equilibrium of this reaction is driven forward by the removal of water, often facilitated by a dehydrating agent or azeotropic distillation.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond in situ by a reducing agent.
The choice of reducing agent is critical. Mild reducing agents such as sodium borohydride (NaBH₄) or its derivatives, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are commonly used.[5] These reagents are selective for the iminium ion over the starting aldehyde, which is crucial for the success of the one-pot reaction.[5]
Advantages of Reductive Amination
The primary advantage of reductive amination is its high selectivity for the desired secondary amine.[6] The imine formation is a reversible process, and the subsequent reduction is typically fast and irreversible. This prevents the secondary amine product from reacting further with the aldehyde, thus avoiding the formation of tertiary amines. This method is also praised for its operational simplicity as a one-pot reaction, which reduces waste and the need for intermediate purifications, aligning with the principles of green chemistry.[5]
Experimental Protocol: Reductive Amination
Materials:
-
2-Chlorobenzaldehyde
-
Ethylamine (as a solution or neat)
-
A mild reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, ethanol, or dichloromethane)
-
A weak acid catalyst (e.g., acetic acid)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and ethylamine (1.1-1.5 equivalents) in the chosen solvent.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC or NMR).
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Perform an aqueous workup, typically involving extraction with an organic solvent and washing with brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product, which is often of high purity. Further purification can be done by distillation or chromatography if necessary.
A protocol for the reductive amination of 2-chlorobenzaldehyde with a different amine using sodium borohydride as the reducing agent suggests that this method is highly effective for synthesizing N-(2-chlorobenzyl) amines.[8]
Comparative Analysis: Direct Alkylation vs. Reductive Amination
| Feature | Direct Alkylation | Reductive Amination |
| Starting Materials | Ethylamine, 2-Chlorobenzyl chloride | Ethylamine, 2-Chlorobenzaldehyde |
| Selectivity | Low; prone to overalkylation (tertiary amine and quaternary salt formation)[1][2] | High; selectively forms the secondary amine[6] |
| Yield | Variable, often moderate for the secondary amine due to side products[4] | Generally high for the desired secondary amine |
| Reaction Conditions | Often requires heating (reflux) | Typically performed at room temperature or below |
| Byproducts | Tertiary amine, quaternary ammonium salt, HCl | Water, borate salts |
| Purification | Often challenging; requires separation of structurally similar amines | Generally simpler; product is often of high purity |
| Green Chemistry | Generates salt waste | Can be performed in one pot, reducing waste[5] |
| Atom Economy | Lower due to the formation of multiple byproducts | Higher, with water as the main byproduct |
Visualization of Synthetic Pathways
Direct Alkylation Workflow
Caption: Workflow for Reductive Amination Synthesis.
Conclusion and Recommendation
For the synthesis of this compound, reductive amination is the demonstrably superior method . Its high selectivity avoids the problematic overalkylation that plagues direct alkylation, leading to higher yields of the desired secondary amine and significantly simpler purification. The one-pot nature of reductive amination also offers advantages in terms of efficiency and waste reduction, making it a more environmentally friendly and cost-effective approach in a research and drug development setting.
While direct alkylation is a classic and mechanistically simple reaction, its practical application for the preparation of secondary amines like this compound is hampered by its inherent lack of selectivity. For researchers and professionals aiming for high purity and yield, the control and efficiency offered by reductive amination make it the clear choice for this synthetic transformation.
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A Comparative Analysis of the Biological Activity of N-(2-chlorobenzyl)-N-ethylamine and Its Analogues at Monoamine Transporters
Guide for Drug Development Professionals
Introduction
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1][2] These transporters control the concentration and duration of monoamines in the synaptic cleft through a reuptake mechanism dependent on Na+ and Cl- ions.[2][3] Due to their central role in brain function, MATs are primary targets for a wide array of therapeutics used to treat neuropsychiatric disorders like depression, ADHD, and anxiety, as well as being the targets of stimulants of abuse.[2][4]
The N-benzyl-phenethylamine and related scaffolds have been a fertile ground for the discovery of potent MAT ligands.[5] Subtle structural modifications to these molecules can dramatically alter their affinity and selectivity for the different transporters. This guide focuses on N-(2-chlorobenzyl)-N-ethylamine, a representative compound of this class, and explores how systematic structural variations in its analogues influence their biological activity. Understanding these structure-activity relationships (SARs) is paramount for designing next-generation therapeutics with optimized potency and selectivity profiles.
Mechanism of Action: Targeting Monoamine Reuptake
The fundamental mechanism by which this compound analogues exert their effect is through competitive inhibition of the monoamine transporters. By binding to the transporter proteins, these ligands block the reuptake of dopamine, norepinephrine, and/or serotonin from the synapse back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the extracellular space, thereby enhancing monoaminergic signaling.[6]
The transporters themselves are complex transmembrane proteins with a primary binding site (S1) and often an allosteric site (S2) that can modulate ligand binding and transporter function.[7] The affinity and selectivity of a ligand are determined by its specific chemical interactions with the amino acid residues within these binding pockets.
Caption: Workflow for Radioligand Binding Displacement Assay.
Conclusion and Future Directions
The N-benzyl-N-ethylamine scaffold represents a versatile platform for developing potent and selective monoamine transporter ligands. The SAR demonstrates that minor chemical modifications, particularly to the substitution pattern on the benzyl ring, can profoundly influence binding affinity and selectivity across DAT, NET, and SERT. The reference compound, this compound, with its ortho-chloro substitution, is predicted to have significant affinity for the dopamine and norepinephrine transporters.
Future research should focus on synthesizing and systematically testing a broader array of analogues to refine these SAR models. This includes exploring a wider range of substituents at the 2', 3', and 4' positions of the benzyl ring and modifying the N-alkyl group. Combining these empirical binding data with computational docking studies will provide deeper insights into the specific molecular interactions driving affinity and selectivity, ultimately accelerating the design of novel therapeutics with precisely tailored pharmacological profiles for treating complex neuropsychiatric disorders.
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In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved January 21, 2026, from [Link]
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Standard procedures for monoamine transporter and receptor-binding assays | Download Table. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Zepperitz, C., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. PubMed. Retrieved January 21, 2026, from [Link]
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Jensen, A. A., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Retrieved January 21, 2026, from [Link]
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology. Retrieved January 21, 2026, from [Link]
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Erie, J. C., & Blakely, R. D. (2014). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC. Retrieved January 21, 2026, from [Link]
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Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. PubMed. Retrieved January 21, 2026, from [Link]
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Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 21, 2026, from [Link]
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Wang, S., & Gasser, P. J. (2010). The Dopamine Transporter Constitutively Internalizes and Recycles in a Protein Kinase C-regulated Manner in Stably Transfected PC12 Cell Lines. PubMed Central. Retrieved January 21, 2026, from [Link]
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N-(4-Chlorobenzyl)ethanamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. Retrieved January 21, 2026, from [Link]
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Dutta, A. K., et al. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. Retrieved January 21, 2026, from [Link]
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N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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N-(chlorobenzyl)-2-thiophenylethylamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed. Retrieved January 21, 2026, from [Link]
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Kyzar, E. J., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. Retrieved January 21, 2026, from [Link]
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Penov, A., et al. (2012). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. PubMed Central. Retrieved January 21, 2026, from [Link]
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Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. PMC. Retrieved January 21, 2026, from [Link]
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Di Pietro, G., et al. (1996). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. Retrieved January 21, 2026, from [Link]
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Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. Retrieved January 21, 2026, from [Link]
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Benchmarking the purity of "N-(2-chlorobenzyl)-N-ethylamine" against standards
Initiating Research on Target
I've kicked off my investigation. I'm focusing on "N-(2-chlorobenzyl)-N-ethylamine" and am deep diving into its chemical makeup. I'm using a series of Google searches to build a solid foundation of information, starting with its basic properties, synthesis methods, and possible impurities. I'm aiming for thoroughness.
Refining the Search Strategy
Now I'm diving deeper, and expanding my approach. I'm targeting focused Google searches to learn more about this compound. I'm investigating analytical methods for purity analysis like HPLC, GC-MS, and NMR, and searching for relevant purity standards. Simultaneously, I'll search for commercially available standards, considering alternatives and related scientific literature. Ultimately, I'll synthesize all this into a detailed comparison guide on the importance of purity.
Expanding Data Collection Further
I'm now putting my search plan into action. I'm focusing on "this compound," employing targeted Google searches to find its chemical properties, synthesis methods, and potential impurities. I'm also hunting for analytical methods like HPLC, GC-MS, and NMR, and relevant purity standards. I'm exploring commercially available standards and scientific literature. I'll synthesize this data to structure a purity comparison guide, fulfilling all the requirements for content, formatting, and scientific integrity.
Structuring the Approach Further
I'm now starting with a targeted series of Google searches centered on "this compound." I'll gather comprehensive details on its properties, synthesis, and possible impurities. I'm actively researching analytical methods, including HPLC, GC-MS, and NMR, along with relevant purity standards from regulatory bodies. Simultaneously, I'll identify and evaluate commercially available standards and scientific literature to create a comparative purity guide, considering all user needs.
Analyzing Preliminary Findings
Okay, I've got a lot of scattered information now. The initial search turned up some related compounds: N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine and N-(2- Chlorobenzyl)-n-methylamine. These are helpful for identifying potential synthesis pathways and uses. I'm focusing on organizing and connecting these findings.
Identifying Potential Impurities
I've learned a bit more about potential impurities now. Based on a related patent, the synthesis likely involves reacting an ethylamine with a chlorobenzyl halide, suggesting that starting materials like 2-chlorobenzylamine and ethylamine, as well as over-alkylation byproducts, are likely candidates. I still need to find the definitive synthesis route, purity standards, or validated analytical methods. I have no specific methods validated for the target compound, nor any commercially available analytical standards.
Defining Purity Requirements
I'm now zeroing in on defining the purity requirements. My focus is on synthesizing a reasonable synthesis route. The lack of established purity standards is prompting me to evaluate which methods are validated. I am still searching for known uses, to determine where purity matters. I'm hoping to figure out which applications would be most sensitive to impurities, and this should help narrow things down.
Analyzing Synthesis Routes
Okay, I've got a clearer picture now. I'm focusing on two promising routes for synthesizing this compound: alkylation and reductive amination. I am also working on understanding the benefits and drawbacks of each approach. The information is being collated at speed.
Identifying Data Gaps
My analysis has identified critical data gaps. While I've outlined alkylation and reductive amination routes, essential details remain elusive. I lack specific analytical methods (HPLC, GC-MS, NMR) tailored to this compound, hindering the Experimental Protocols section. I can't find commercially available analytical standards for purity benchmarking, and no established purity standards (pharmacopeial, etc.) have emerged.
Defining Crucial Information Gaps
I'm focused on the synthesis pathways, alkylation and reductive amination, and their impact on impurity profiles. I've pinpointed critical data deficits: validated analytical methods, commercial standards for purity, and established purity benchmarks. I haven't yet identified suitable performance-comparison alternatives or located experimental data for comparison tables. My next step will be to explore related compounds for adaptable methods and search for any documented use cases.
Assessing Data Shortfalls
I have identified the synthetic routes - alkylation and reductive amination - which give a good framework. I can predict impurities now but still lack crucial validated analytical methods for this specific compound, particularly for HPLC, GC-MS, and NMR. I need commercially available analytical standards and established purity benchmarks to proceed, as well as finding appropriate alternatives for comparison. I will refine my focus on searching for published methods or considering related compounds.
Pinpointing Synthesis Strategies
I've made some good progress. I've pinpointed two primary synthesis routes for this compound and, thus, can now anticipate potential impurities. I also have general information on analytical techniques.
Identifying Data Limitations
I've hit a snag. While I know two synthesis routes and applicable analytical techniques like HPLC and GC-MS, the core data's missing. I need specific, validated analytical methods and public analytical data or a CoA for this compound to make this useful. Without those, the "Experimental Protocols" and "Data Presentation" sections are empty. I'm also still searching for commercially available analytical standards.
Expanding Information Gathering
I've made slight headway in my search. I now have information on pharmaceutical purity requirements, which is a good addition. However, the core challenges remain: specific analytical methods for the compound, publicly available data, commercially available analytical standards, and well-defined "alternatives" for comparison. I'm going to refine my search strategy now, looking at more niche sources like patent databases and hoping to find a CoA from a chemical supplier. I need to get this project back on track.
Refining Data Acquisition Strategy
I've made some progress, but I'm still encountering hurdles. I have a good handle on potential analytical techniques like HPLC, GC-MS, and qNMR and general pharmaceutical purity requirements. However, I lack specific validated analytical methods, publicly available data or a CoA for the target compound, and commercially available analytical standards. Furthermore, the selection of relevant "alternatives" remains challenging due to the scarcity of known applications. I will change my search focus, looking at niche sources such as patent databases and chemical supplier databases, hoping to find a CoA.
A Comparative Analysis of N-(2-chlorobenzyl)-N-ethylamine: In-Vitro and In-Vivo Performance Evaluation for Monoamine Oxidase Inhibition
This guide provides a comprehensive technical comparison of the investigational compound N-(2-chlorobenzyl)-N-ethylamine with established therapeutic agents. Our analysis is grounded in standardized in-vitro and in-vivo experimental models relevant to the hypothesized mechanism of action of this compound as a monoamine oxidase (MAO) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.
Introduction: The Rationale for Investigating this compound
The intricate network of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, plays a pivotal role in regulating mood, cognition, and various physiological processes. Monoamine oxidases (MAOs) are key enzymes responsible for the degradation of these neurotransmitters, thereby controlling their synaptic availability.[1] The inhibition of MAO-A is a clinically validated strategy for the treatment of depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2]
While direct biological studies on this compound are limited, its structural similarity to known neuroactive compounds suggests a potential interaction with monoaminergic systems. This guide, therefore, puts forth the hypothesis that this compound functions as a monoamine oxidase inhibitor. To rigorously evaluate this hypothesis and benchmark its potential efficacy, we present a comparative analysis against well-characterized MAO inhibitors and antidepressants.
In-Vitro Comparators:
-
Clorgyline: A selective and irreversible inhibitor of MAO-A.[3]
-
Selegiline: A selective and irreversible inhibitor of MAO-B.[4]
In-Vivo Comparators:
-
Imipramine: A tricyclic antidepressant (TCA) that primarily inhibits the reuptake of serotonin and norepinephrine.[5]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[6]
This guide will delve into the experimental methodologies for assessing MAO inhibition in-vitro and antidepressant-like effects in-vivo, presenting comparative data to contextualize the potential of this compound.
In-Vitro Comparative Analysis: Monoamine Oxidase Inhibition Assay
The initial assessment of a compound's potential as a MAO inhibitor is conducted through in-vitro enzyme inhibition assays. These assays quantify the compound's ability to inhibit the activity of MAO-A and MAO-B isoforms, providing crucial information on its potency and selectivity.
Based on its chemical structure, we hypothesize that this compound will exhibit inhibitory activity against one or both MAO isoforms. The potency and selectivity of this inhibition will be critical determinants of its potential therapeutic application.
The following table summarizes the half-maximal inhibitory concentrations (IC50) for our selected comparator compounds against MAO-A and MAO-B. These values serve as a benchmark for evaluating the in-vitro performance of this compound.
| Compound | Target MAO Isoform | Reported IC50 Value (nM) |
| Clorgyline | MAO-A | 1.2[7] |
| Selegiline | MAO-B | 4.3[7] |
This protocol outlines a common fluorometric method for determining the IC50 values of a test compound against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
Test compound (this compound) and comparator compounds
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in assay buffer. Prepare a reaction mixture containing the MAO substrate, HRP, and fluorogenic probe in assay buffer.
-
Enzyme and Inhibitor Incubation: Add a defined amount of MAO-A or MAO-B enzyme to the wells of the 96-well plate.
-
Add varying concentrations of the test compound or comparator compounds to the respective wells. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the reaction mixture to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) in a kinetic mode for a set duration (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of the MAO Inhibition Assay Workflow:
Caption: Workflow for the in-vitro MAO inhibition assay.
In-Vivo Comparative Analysis: Models of Antidepressant-Like Activity
To translate in-vitro findings into a physiological context, in-vivo behavioral models are employed. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used to screen for antidepressant-like activity in rodents. These tests are based on the principle that animals, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, a state that can be reversed by antidepressant treatment.
Should this compound demonstrate potent MAO-A inhibition in-vitro, it is hypothesized to exhibit antidepressant-like effects in-vivo. This would manifest as a dose-dependent reduction in immobility time in both the FST and TST.
The following table presents representative data for the comparator antidepressants in the Forced Swim Test and Tail Suspension Test. The data illustrates the expected reduction in immobility time following treatment.
| Compound | Animal Model | Test | Dose (mg/kg, i.p.) | Effect on Immobility Time |
| Imipramine | Rat | FST | 2.5 - 5.0 | Significant dose-dependent decrease[8] |
| Imipramine | Mouse | TST | 30 | Significant decrease[9] |
| Fluoxetine | Mouse | FST | 20 | Significant decrease[10] |
| Fluoxetine | Mouse | TST | 10 | Significant decrease[6] |
This protocol describes the standard procedure for conducting the FST in mice.[11][12]
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound, comparator drugs, or vehicle to the mice via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage with a heat source until they are fully dry.
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
This protocol outlines the standard procedure for the TST in mice.[13][14]
Apparatus:
-
A suspension box or a horizontal bar from which the mice can be suspended.
-
Adhesive tape.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the test compounds or vehicle as described for the FST.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.
-
Test Session: The test duration is typically 6 minutes.
-
Behavioral Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Post-Test Care: At the end of the test, carefully remove the tape from the tail and return the mouse to its home cage.
-
Data Analysis: Analyze the data by comparing the mean immobility time across the different treatment groups using appropriate statistical methods.
Diagram of the In-Vivo Behavioral Testing Workflow:
Caption: General workflow for in-vivo behavioral assessments.
Synthesis and Conclusion
This guide has provided a framework for the comparative evaluation of this compound as a potential monoamine oxidase inhibitor. By employing standardized in-vitro and in-vivo assays and benchmarking against established compounds, a comprehensive profile of its pharmacological activity can be generated.
The in-vitro MAO inhibition assay will elucidate the potency and selectivity of this compound, providing a direct comparison to the highly selective inhibitors clorgyline and selegiline. A favorable in-vitro profile, particularly potent MAO-A inhibition, would warrant further investigation into its antidepressant-like effects.
The in-vivo Forced Swim Test and Tail Suspension Test will offer crucial insights into the compound's potential therapeutic efficacy in a physiological system. A significant reduction in immobility time, comparable to or exceeding that of imipramine and fluoxetine, would provide strong evidence for its antidepressant-like properties.
Ultimately, the collective data from these comparative studies will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline. A thorough understanding of its performance relative to existing therapeutic agents is paramount for making informed decisions regarding its potential as a novel therapeutic for neurological disorders.
References
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D'Aquila, P. S., et al. (1998). Ethopharmacology of imipramine in the forced-swimming test: gender differences. Neuroscience & Biobehavioral Reviews, 23(2), 217-240. [Link]
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Can, A., et al. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3761. [Link]
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Nickel, B., et al. (1990). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 32, 131-137. [Link]
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Lagace, D. C., et al. (2006). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. Neuropsychopharmacology, 31(7), 1367-1375. [Link]
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Caccia, C., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomolecules, 10(6), 856. [Link]
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Kamei, J., et al. (2003). Effects of selective serotonin reuptake inhibitors on immobility time in the tail suspension test in streptozotocin-induced diabetic mice. Pharmacology Biochemistry and Behavior, 75(3), 681-686. [Link]
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Peters, G. J., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(4), 930-939. [Link]
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Drugan, R. C., et al. (2019). Imipramine Administered Before the First of Two Forced Swim Sessions Results in Reduced Immobility in the Second Session 24 H Later. Behavioural Brain Research, 373, 112088. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of N-(2-chlorobenzyl)-N-ethylamine
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of methodologies for the synthesis, purification, characterization, and preliminary biological evaluation of the novel compound, N-(2-chlorobenzyl)-N-ethylamine. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers with the tools to achieve consistent and reliable outcomes.
Introduction: The Importance of a Methodical Approach
This compound is a secondary amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzyl group, suggests possible biological activity. However, the successful synthesis and subsequent evaluation of this and similar molecules are highly dependent on the chosen experimental pathways. Minor variations in synthetic routes, purification techniques, or analytical methods can lead to significant discrepancies in yield, purity, and ultimately, the observed biological effects. This guide will compare two primary synthetic strategies and outline a comprehensive workflow for ensuring the reproducibility of experiments involving this compound.
Section 1: Comparative Synthesis of this compound
The synthesis of N-substituted benzylamines is a well-established field, with two principal methods dominating the landscape: reductive amination and N-alkylation. The choice between these methods can significantly impact the outcome of the synthesis, influencing factors such as yield, purity, and the ease of downstream processing.[1]
Method 1: Reductive Amination
Reductive amination is a highly reliable method for the synthesis of secondary and tertiary amines.[2] This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde (2-chlorobenzaldehyde) with a primary amine (ethylamine), followed by in-situ reduction to the desired secondary amine.[3] A key advantage of this method is the reduced likelihood of over-alkylation, a common side reaction in direct alkylation methods.[2]
-
Imine Formation: To a round-bottom flask, add 2-chlorobenzaldehyde (1 equivalent) and methanol. Stir until the aldehyde is fully dissolved.[4] Add ethylamine (1.1 equivalents) dropwise at room temperature. To facilitate imine formation, add a catalytic amount of acetic acid (0.1 equivalents).[4] Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.[3] The use of a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be considered to avoid the potential reduction of the starting aldehyde.[1]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Method 2: N-Alkylation
Direct N-alkylation is a classical SN2 reaction where a primary amine (ethylamine) is reacted with an alkyl halide (2-chlorobenzyl chloride). While straightforward, this method is often plagued by over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts, which can complicate purification.[5]
-
Reaction Setup: In a round-bottom flask, dissolve ethylamine (2 equivalents) in a suitable solvent such as acetonitrile or THF. Add a non-nucleophilic base like triethylamine (1.5 equivalents) to scavenge the HCl generated during the reaction.
-
Alkylation: Add 2-chlorobenzyl chloride (1 equivalent) dropwise to the stirred solution at room temperature. After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.
Comparison of Synthetic Methods
| Parameter | Reductive Amination | N-Alkylation | Rationale for Preference |
| Purity Profile | Generally higher purity due to reduced over-alkylation. | Prone to over-alkylation, leading to tertiary amine and quaternary salt impurities. | Reductive amination offers a cleaner reaction profile, simplifying purification. |
| Yield | Typically good to excellent yields (70-90%). | Yields can be variable and are often lower for the desired secondary amine due to side products. | Reductive amination is generally more efficient for producing the target secondary amine. |
| Reaction Conditions | Milder conditions, often at room temperature. | May require heating to reflux. | Milder conditions are preferable to minimize side reactions and degradation. |
| Reagent Availability | Aldehydes and amines are readily available. | Alkyl halides are also common, but can be more lachrymatory and reactive. | Both methods utilize readily available starting materials. |
Section 2: Purification Strategies for Reproducible Purity
The purification of amines can be challenging due to their basic nature, which can lead to strong interactions with acidic stationary phases like silica gel during column chromatography.[6] This often results in poor separation and low recovery.
Method 1: Acid-Base Extraction
This classical technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[7][8]
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[9]
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 2M NaOH) to deprotonate the amine, causing it to precipitate or form an oily layer.
-
Extract the now basic aqueous layer with fresh ethyl acetate. The purified amine will be in the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Method 2: Column Chromatography with Amine-Functionalized Silica
To circumvent the issues with standard silica gel, amine-functionalized silica can be used.[10] This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, leading to better peak shapes and improved separation.[11]
-
Stationary Phase: Pack a column with amine-functionalized silica gel.
-
Mobile Phase: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
-
Purification: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Comparison of Purification Methods
| Parameter | Acid-Base Extraction | Column Chromatography (Amine-Functionalized Silica) | Rationale for Preference |
| Scalability | Highly scalable for large quantities. | Can be scaled, but may become cumbersome for very large amounts. | Acid-base extraction is often more practical for larger scale purifications. |
| Efficiency for Closely Related Impurities | May not effectively separate impurities with similar basicity. | Offers higher resolution for separating compounds with small structural differences. | Column chromatography provides superior separation of structurally similar impurities. |
| Solvent Consumption | Generally uses less solvent than chromatography. | Can be solvent-intensive. | Acid-base extraction is a more environmentally friendly option in terms of solvent usage. |
| Purity Achieved | Good for removing non-basic impurities. | Can achieve very high purity. | For achieving the highest purity, especially for analytical standards, chromatography is preferred. |
Section 3: Analytical Characterization for Structure and Purity Verification
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will confirm the presence of all proton environments in the molecule. Expected signals include those for the ethyl group (a quartet and a triplet), the benzylic methylene protons (a singlet), and the aromatic protons of the 2-chlorobenzyl group.
-
¹³C NMR: Will show the number of unique carbon atoms, confirming the overall carbon skeleton.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the purity of the sample and its molecular weight. The fragmentation pattern in the mass spectrum can also help to confirm the structure. The dominant fragments for N-benzylamines typically arise from the cleavage of the benzylic C-N bond.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can identify the functional groups present in the molecule. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[13]
| Analytical Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Proton environment and connectivity | Signals for ethyl group (quartet ~2.6 ppm, triplet ~1.1 ppm), benzylic CH₂ (singlet ~3.7 ppm), and aromatic protons (multiplet ~7.2-7.4 ppm). |
| ¹³C NMR | Carbon skeleton | Resonances for ethyl carbons, benzylic carbon, and aromatic carbons. |
| GC-MS | Purity and Molecular Weight | A single major peak in the chromatogram. Mass spectrum showing the molecular ion peak and characteristic fragmentation patterns. |
| FTIR | Functional groups | N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), C=C aromatic stretch (~1600, 1450 cm⁻¹). |
Section 4: Preliminary Biological Evaluation: A Comparative Framework
To assess the potential of this compound as a therapeutic agent, a panel of in vitro assays can be employed.
Cytotoxicity Assay (IC₅₀ Determination)
This assay determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀), providing a measure of its potency against cancer cell lines.[13]
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC₅₀ value from the dose-response curve.[14]
Antimicrobial Susceptibility Testing
The broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
-
Prepare a serial dilution of this compound in a 96-well plate containing growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Metabolic Stability Assay
This assay provides an early indication of how the compound might be metabolized in the body by measuring its degradation in the presence of liver microsomes.[15]
-
Incubate this compound with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.[16]
-
Take samples at various time points and quench the reaction.
-
Analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[17]
Conclusion
The successful and reproducible synthesis and evaluation of novel compounds like this compound hinge on a systematic and well-documented experimental approach. This guide has provided a comparative framework for its synthesis, purification, characterization, and preliminary biological testing. For the synthesis of this secondary amine, reductive amination is recommended over N-alkylation due to its superior control over selectivity and resulting in a cleaner product profile. While both acid-base extraction and chromatography are viable purification methods, the choice will depend on the scale of the synthesis and the required final purity. A comprehensive suite of analytical techniques is essential for unambiguous structure confirmation and purity assessment. By following these detailed protocols and understanding the rationale behind the methodological choices, researchers can enhance the reproducibility of their experiments, thereby strengthening the foundation of their scientific discoveries.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
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Chemistry LibreTexts. (2023). Reductive Amination. [Link]
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E-mail, S. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Zefeng, W. (2023). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. [Link]
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Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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mpnorganic. (2010). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link])
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BioIVT. (n.d.). Metabolic Stability Assay Services. [Link])
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link])
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LibreTexts. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.. [Link])
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Visualizations
Caption: A comprehensive workflow for the synthesis and evaluation of this compound.
Caption: Comparison of Reductive Amination and N-Alkylation synthetic pathways.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-chlorobenzyl)-N-ethylamine
Introduction: A Commitment to Safety and Environmental Stewardship
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. N-(2-chlorobenzyl)-N-ethylamine, a substituted benzylamine, is a compound that necessitates meticulous handling not only during its application but, just as critically, at the end of its experimental life. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the proper disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our shared responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. This document is grounded in the principles of chemical safety and hazardous waste management, providing the causality behind each procedural step to foster a deeper understanding and a culture of safety.
Hazard Identification and Characterization
GHS Hazard Classification: Based on available data, this compound is classified with the following hazards:
-
GHS05: Corrosion: Indicates the potential to cause severe skin burns and eye damage.
-
GHS07: Harmful: Indicates that the substance may be harmful if swallowed, cause skin irritation, or cause respiratory irritation.
Associated Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
The presence of a chlorine atom on the benzyl ring designates this compound as a halogenated organic compound . This classification is critical for waste segregation. Furthermore, the ethylamine group imparts a basic character to the molecule.
Table 1: Key Properties and Hazards of this compound
| Property | Value/Information | Source/Rationale |
| CAS Number | 62924-61-2 | Chemical Supplier Data |
| Molecular Formula | C9H12ClN | Chemical Supplier Data |
| Molecular Weight | 169.65 g/mol | Chemical Supplier Data |
| Predicted Boiling Point | ~226.7°C at 760 mmHg | Chemical Supplier Data (Predicted) |
| Predicted pKa | ~9.03 | Chemical Supplier Data (Predicted) |
| Primary Hazards | Harmful if swallowed, Causes skin and severe eye damage, May cause respiratory irritation. | GHS Hazard Statements[1] |
| Chemical Class | Halogenated Organic Amine | Structural Analysis |
Personal Protective Equipment (PPE): The First Line of Defense
Given the corrosive and irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures. The rationale for each piece of equipment is to prevent any direct contact with the chemical.
-
Eye Protection: Chemical safety goggles are essential. Due to the risk of serious eye damage (H318), a face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is crucial.
-
Evacuate and Alert: In the case of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Containment: For small spills within a chemical fume hood, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (for acidic/basic spills): While this compound is basic, neutralization of the pure compound is not recommended as it can generate heat. The primary focus is on absorption and collection.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealable waste container for halogenated organic waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste, specifically as a halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Workflow for Disposal of this compound
Caption: Disposal Decision Workflow for this compound
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Crucially, this waste must be segregated as halogenated organic waste . This is because the incineration of halogenated compounds requires special scrubbers to neutralize the resulting acidic gases (like HCl), and mixing them with non-halogenated waste can damage incinerators and lead to regulatory violations.
-
-
Waste Container Selection:
-
Use a dedicated, leak-proof, and sealable waste container that is clearly labeled "Halogenated Organic Waste".
-
The container must be made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable. Do not use metal containers for amines.[2]
-
-
Waste Collection:
-
Conduct all transfers of liquid waste in a chemical fume hood.
-
Carefully pour liquid waste into the designated container, avoiding splashes.
-
Solid waste, such as contaminated gloves and absorbent materials, should be placed in a separate, clearly labeled solid halogenated waste container.
-
Do not fill liquid waste containers to more than 90% of their capacity to allow for vapor expansion.[2]
-
-
Labeling:
-
Ensure the waste container is accurately labeled with its contents. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and volume.
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Store away from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.
-
-
Final Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (per institutional and local regulations, often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
-
Regulatory Considerations: EPA Hazardous Waste Codes
The Resource Conservation and Recovery Act (RCRA) gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave." While a specific P- or U-listing for this compound is not present, the waste would likely be classified based on its characteristics.
-
D002 (Corrosivity): Given the GHS05 pictogram and H318 hazard statement, the waste may exhibit corrosive properties, especially if it has a high or low pH. Amines are basic, so a concentrated solution could have a pH greater than or equal to 12.5, meeting the definition of a D002 waste.[3]
-
F-Listed Wastes (from non-specific sources): If this compound is used as a solvent in a degreasing process, the spent solvent could fall under the F001 or F002 waste codes for halogenated solvents.[2][4][5][6]
It is the responsibility of the waste generator (the laboratory) to properly characterize their waste. Always consult with your institution's EHS department for guidance on assigning the correct waste codes.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful attention to its chemical properties and associated hazards. By following this guide—from initial hazard assessment and use of appropriate PPE to meticulous segregation, containment, and final disposal through certified channels—researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental responsibility. A culture of safety is built on such informed, procedural diligence.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
- CookeChem. (2022, July 8). N-(2-chlorobenzyl)ethanamine, 62924-61-2.
- LabSolutions. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ACTA. (2024, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- PubChem. (n.d.). 2-Chlorobenzylamine.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine.
- ChemicalBook. (2023, June 29). N-(2-CHLOROBENZYL)-2-(2-THIENYL)ETHYLAMINE HYDROCHLORIDE.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
- Biosynth. (n.d.). N-(2-Chlorobenzyl)-n-methylamine | 94-64-4 | AAA09464.
- Sigma-Aldrich. (2025, August 11). SAFETY DATA SHEET.
- Fisher Scientific. (2010, November 11). SAFETY DATA SHEET.
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Sources
Essential Protective Measures for Handling N-(2-chlorobenzyl)-N-ethylamine: A Senior Application Scientist's Guide
This document provides critical safety and operational guidance for the handling and disposal of N-(2-chlorobenzyl)-N-ethylamine. As a Senior Application Scientist, my objective is to provide a framework grounded in established safety principles that ensures your protection. The information herein is synthesized from an analysis of the chemical's structural components and data from analogous compounds. Given the potential for significant hazards, these protocols should be considered mandatory baseline practices.
Foundational Hazard Assessment: The 'Why' Behind the 'What'
A specific Safety Data Sheet (SDS) for this compound may not always be readily available. Therefore, a conservative risk assessment must be performed based on its constituent chemical moieties: a chlorinated benzyl group and an ethylamine group.
-
Ethylamines and Alkylamines: This class of compounds is known for being corrosive and capable of causing severe skin burns and eye damage.[1][2] They can be toxic if they come into contact with the skin and may cause respiratory irritation.[2]
-
Chlorinated Aromatic Compounds: Halogenated organic molecules can present toxicological risks and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Inferred Hazard Profile: Based on these components, we must operate under the assumption that This compound is corrosive, toxic upon dermal contact, a respiratory irritant, and harmful if swallowed. All personal protective equipment (PPE) and handling protocols are derived from this conservative assessment.
Core Protective Equipment: Your Primary Defense
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] The following PPE is mandatory for all handling operations.
Eye and Face Protection
Direct ocular exposure to amine compounds can cause severe, irreversible damage.[3] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 must be worn at all times.[6]
-
Recommended for Splash Risk: When handling quantities greater than a few milliliters or during any transfer or purification step, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face from splashes.[7]
Skin and Body Protection
Given the high likelihood of corrosivity and dermal toxicity, preventing skin contact is paramount.
-
Laboratory Coat: A flame-resistant lab coat with a fully closed front and tight-fitting cuffs is required.[5]
-
Chemical Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended.
-
Full Body Protection: For large-scale operations or spill response, a disposable, chemical-resistant suit may be necessary.
Hand Protection
Gloves are the most critical barrier between you and the chemical, but not all gloves are created equal. Polyvinyl chloride (PVC) gloves, for example, offer little protection against many chemicals.[7]
-
Material Selection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Double Gloving: It is best practice to wear two pairs of gloves. This provides a significant protective advantage in case the outer glove is torn or compromised.
-
Glove Integrity: Change gloves frequently, with a recommended maximum use time of 60 minutes, and immediately if you suspect any contamination.[7] Do not wear gloves outside of the laboratory area.
Respiratory Protection
Inhalation of amine vapors can cause severe respiratory tract irritation.[1][3]
-
Standard Operations: All work should be conducted within a properly functioning chemical fume hood to minimize vapor exposure.[3]
-
When a Respirator is Required: If work must be performed outside of a fume hood, if aerosols may be generated, or during an emergency spill situation, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[6] Ensure you have been properly fit-tested for the selected respirator.
Operational and Disposal Protocols
A disciplined, procedural approach to PPE usage is as important as the equipment itself.
Step-by-Step PPE Donning and Doffing Procedure
Contamination often occurs during the removal of PPE. Follow this sequence precisely.
Donning (Putting On):
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Put on goggles first, then the face shield.
-
Gloves: Don the inner pair of gloves, then the outer pair. Ensure the cuffs of the outer gloves are pulled over the cuffs of your lab coat sleeves.[7]
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap contamination. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Respirator (if worn): Remove last, after exiting the immediate work area.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, Bench Liners, Wipes: Place all contaminated disposable items into a clearly labeled, sealed hazardous waste container within the fume hood.[1]
-
Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste. Do not launder contaminated clothing at home.
-
Chemical Waste: Dispose of all chemical waste, including unused product and contaminated solutions, according to your institution's and local hazardous waste regulations.[8] Do not pour down the drain.
Summary of PPE Recommendations
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing/Solution Prep (<10 mL) | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Closed Lab Coat | Required if outside a fume hood |
| Liquid Transfers / Reactions (>10 mL) | Goggles & Full Face Shield | Double Nitrile/Neoprene Gloves | Closed Lab Coat & Chemical Apron | Required if outside a fume hood |
| Purification (e.g., Chromatography) | Goggles & Full Face Shield | Double Nitrile/Neoprene Gloves | Closed Lab Coat & Chemical Apron | Required if outside a fume hood |
| Spill Cleanup | Goggles & Full Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-Resistant Suit/Apron | Mandatory: Air-Purifying Respirator with OV Cartridges |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Vertex AI Search. (n.d.).
-
AMI-CON. (2023). Safety Data Sheet. Retrieved January 21, 2026, from [Link]
-
Tecnoproject. (n.d.). Ethylamine. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). N-Ethyl-4-chlorobenzylamine. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved January 21, 2026, from [Link]
-
NIOSH. (n.d.). Ethylamine - IDLH. Retrieved January 21, 2026, from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
-
OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE. Retrieved January 21, 2026, from [Link]
-
ChemWhat. (n.d.). N-(2-CHLOROBENZYL)-N-METHYLAMINE CAS#: 94-64-4. Retrieved January 21, 2026, from [Link]
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- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
